molecular formula C6H5ClN2O2 B13113653 3-(Chloromethyl)-5-nitropyridine

3-(Chloromethyl)-5-nitropyridine

Cat. No.: B13113653
M. Wt: 172.57 g/mol
InChI Key: DWJVIXUTKIWGTF-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-nitropyridine is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Chloromethyl)-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Chloromethyl)-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

3-(chloromethyl)-5-nitropyridine

InChI

InChI=1S/C6H5ClN2O2/c7-2-5-1-6(9(10)11)4-8-3-5/h1,3-4H,2H2

InChI Key

DWJVIXUTKIWGTF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1[N+](=O)[O-])CCl

Origin of Product

United States
Foundational & Exploratory

Electrophilic Pyridine Scaffolds: A Comparative Technical Guide on 2-Chloro-5-chloromethylpyridine and 3-(Chloromethyl)-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis, halogenated and nitrated pyridine derivatives serve as indispensable electrophilic building blocks. This whitepaper provides an in-depth mechanistic and procedural comparison between 2-chloro-5-chloromethylpyridine (CCMP) and the highly specialized 3-(chloromethyl)-5-nitropyridine class (predominantly utilized in its stabilized form, 2,6-dichloro-3-chloromethyl-5-nitropyridine ).

While CCMP is the foundational workhorse for synthesizing neonicotinoid agrochemicals[1], the nitrated derivatives offer a complex dual-reactivity profile, making them critical for developing next-generation fungicides and specialized pharmaceutical heterocycles[2]. This guide deconstructs their structural causality, reactivity pathways, and validated synthetic protocols.

Structural & Mechanistic Profiling

The reactivity of a pyridine ring is heavily dictated by its substituents. Understanding the electronic push-and-pull within these two scaffolds is critical for predicting their behavior in downstream coupling reactions.

2-Chloro-5-chloromethylpyridine (CCMP)

CCMP features a moderately deactivated pyridine core due to the 2-chloro substituent. However, this deactivation serves a protective purpose: it stabilizes the ring against oxidative degradation while leaving the 5-chloromethyl group highly primed for bimolecular nucleophilic substitution (


)[3]. When exposed to amine nucleophiles, the chloromethyl carbon acts as an ideal electrophile, which is the exact mechanistic basis for synthesizing neonicotinoid insecticides like imidacloprid and acetamiprid[4].
3-(Chloromethyl)-5-nitropyridine Derivatives

The unsubstituted 3-(chloromethyl)-5-nitropyridine is synthetically challenging due to extreme electronic instability. Consequently, the industry standard is its halogenated analog: 2,6-dichloro-3-chloromethyl-5-nitropyridine [5]. The addition of a nitro group at the 5-position, combined with halogens at the 2 and 6 positions, severely depletes the electron density of the pyridine core. This creates a dual-reactivity profile :

  • 
     Reactivity : The chloromethyl group remains a viable target for nucleophilic attack.
    
  • 
     Reactivity : The extreme electron withdrawal by the nitro group makes the pyridine ring itself highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ), allowing for complex ring functionalization that CCMP cannot achieve[2].

Reactivity CCMP CCMP Core SN2_1 SN2 at Chloromethyl (Amine Nucleophiles) CCMP->SN2_1 Nitro Nitropyridine Core SN2_2 SN2 at Chloromethyl Nitro->SN2_2 SNAr SNAr at Pyridine Ring (Due to NO2 withdrawal) Nitro->SNAr Neonic Neonicotinoids (Imidacloprid) SN2_1->Neonic Complex Complex Heterocycles (Fungicides) SN2_2->Complex SNAr->Complex

Divergent nucleophilic reactivity profiles of CCMP versus nitrated pyridine derivatives.

Comparative Quantitative Data

To facilitate experimental design, the physical and chemical properties of both primary scaffolds are summarized below.

Property2-Chloro-5-chloromethylpyridine (CCMP)2,6-Dichloro-3-chloromethyl-5-nitropyridine
CAS Number 70258-18-3[3]51071-61-5[5]
Molecular Formula C6H5Cl2N[3]C6H3Cl3N2O2[6]
Molecular Weight 162.01 g/mol [3]241.46 g/mol
Appearance Beige / Moist Crystals[3]Pale yellow crystals[5]
Primary Reactivity

(Chloromethyl)[1]

(Chloromethyl) +

(Pyridine Ring)[5]
Key Applications Neonicotinoid insecticides (Imidacloprid)[4]Advanced fungicides, specialized heterocycles[2]
Hazard Profile Corrosive, Harmful if swallowed[3]Highly reactive, potential explosive hazard with bases

Validated Experimental Protocols & Causality

The synthesis of these compounds requires strict control over reaction conditions to prevent over-chlorination or thermal degradation. The following self-validating protocols detail the standard synthetic routes, emphasizing the causality behind each experimental choice.

Protocol A: Synthesis of CCMP via Cyclization

Direct chlorination of 3-methylpyridine often yields a complex mixture of by-products. A higher-yielding, greener alternative is the cyclization of a cyano-butanal intermediate[4].

  • Preparation : Dissolve 18 g (0.1 mol) of 2-chloro-2-chloromethyl-4-cyano-butanal in 50 mL of toluene.

    • Causality: Toluene provides an inert, non-polar medium that stabilizes the intermediate species and allows for optimal thermal control during the exothermic cyclization.

  • Activation : Add 33 g (1.1 eq) of solid phosgene (triphosgene) to the solution[4].

    • Causality: Solid phosgene acts as a potent electrophilic activator. It drives the ring closure by activating the cyano/aldehyde moieties without generating the unselective radical chlorination by-products typically seen when using

      
       gas.
      
  • Cyclization : Stir the reaction mixture at 50°C for 5 hours.

    • Causality: Maintaining exactly 50°C provides sufficient kinetic energy to overcome the activation barrier of the cyclization while preventing the thermal degradation of the sensitive chloromethyl group.

  • Workup : Cool the mixture to facilitate crystallization.

    • Validation: The reaction should afford CCMP in approximately 97% yield[4]. The high purity is a direct result of the selective ring-closure pathway, which avoids complex downstream separation.

Protocol B: Synthesis of 2,6-Dichloro-3-chloromethyl-5-nitropyridine

Nitrating a pyridine ring is notoriously difficult due to its electron-deficient nature, requiring extreme conditions[5].

  • Preparation : Dissolve 117.5 g (0.6 mol) of 2,6-dichloro-3-chloromethylpyridine in a mixture of 540 mL concentrated

    
     and 600 mL 100% fuming 
    
    
    
    [5].
    • Causality: The pyridine ring is heavily deactivated by the two chlorine atoms. Fuming

      
       combined with concentrated 
      
      
      
      generates a highly concentrated pool of nitronium ions (
      
      
      ), which is strictly necessary to force the electrophilic aromatic substitution (EAS).
  • Nitration : Heat the reaction mixture at 110°C in an oil bath for 5 hours[5].

    • Causality: The extreme deactivation of the substrate requires elevated thermal energy (110°C) to achieve a practical reaction rate. Notably, the chloromethyl group remains remarkably stable under these strongly acidic conditions.

  • Quenching : Cool to ~20°C and pour the mixture onto ice[5].

    • Causality: Rapid quenching on ice prevents over-oxidation and safely neutralizes the massive excess of strong acids, forcing the highly substituted nitropyridine to precipitate as a crude solid.

  • Purification : Filter the resulting crystals, grind well with water in a mortar, and filter again with suction. Dry the crude product in vacuo at 25°C over diphosphorus pentoxide (

    
    ). Recrystallize from methanol[5].
    
    • Validation:

      
       acts as a powerful desiccant to remove residual moisture without applying heat, which could degrade the nitro-compound. Methanol recrystallization exploits the differential solubility of the target compound versus minor nitration isomers, yielding pale yellow crystals.
      

Synthesis A 2-Chloro-2-chloromethyl- 4-cyano-butanal B Cyclization (Solid Phosgene, Toluene, 50°C) A->B 1.1 eq Phosgene C 2-Chloro-5-chloromethylpyridine (CCMP) B->C 97% Yield D 2,6-Dichloro-3- chloromethylpyridine E Nitration (Fuming HNO3, H2SO4, 110°C) D->E Electrophilic Aromatic Substitution F 2,6-Dichloro-3-chloromethyl- 5-nitropyridine E->F 5 Hours

Synthesis pathways for CCMP and 2,6-dichloro-3-chloromethyl-5-nitropyridine.

References

  • Source: google.
  • 2-Chloro-5-(chloromethyl)
  • Source: chemicalbook.
  • Synthesis of 2,6-dichloro-3-chloromethyl-5-nitropyridine - PrepChem.
  • 2-Chloro-5-(chloromethyl)
  • Source: epa.
  • Source: chemcd.

Sources

The Chemical Stability and Storage Protocols of 3-Chloromethyl-5-Nitropyridine: A Mechanistic Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloromethyl-5-nitropyridine is a highly reactive, bifunctional electrophile extensively utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs) and complex heterocyclic systems[1]. While its reactivity makes it an invaluable synthetic intermediate, it simultaneously renders the compound exceptionally unstable under standard atmospheric conditions.

As a Senior Application Scientist, I have observed that the majority of batch failures involving chloromethylpyridine derivatives stem from a fundamental misunderstanding of their degradation kinetics. This whitepaper deconstructs the mechanistic vulnerabilities of 3-chloromethyl-5-nitropyridine and provides field-proven, self-validating protocols for its storage, handling, and analytical verification.

Structural Profiling & Mechanistic Vulnerabilities

The instability of 3-chloromethyl-5-nitropyridine is driven by the synergistic electronic effects of its functional groups. To design an effective storage system, one must first understand the causality behind its degradation.

The Electrophilic Benzylic Carbon (SN2 Hydrolysis)

The chloromethyl group (-CH₂Cl) is a classic alkylating agent. In 3-chloromethyl-5-nitropyridine, the electron-withdrawing nature of the pyridine ring is drastically amplified by the strongly electron-withdrawing nitro (-NO₂) group at the 5-position. This electronic pull lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C-Cl bond, making the benzylic carbon hyper-susceptible to nucleophilic attack[2].

Even trace amounts of atmospheric moisture will initiate an Sₙ2 hydrolysis reaction, displacing the chloride ion to form 3-hydroxymethyl-5-nitropyridine and hydrochloric acid (HCl). The generated HCl can protonate the pyridine nitrogen, altering the compound's solubility profile and potentially catalyzing further autocatalytic degradation[3].

Photochemical Degradation

Nitroaromatic compounds are inherently sensitive to ultraviolet (UV) and visible light. Exposure to light can trigger the photochemical cleavage of the carbon-nitrogen bond or induce the formation of highly reactive nitro radical species, leading to complex, colored oligomeric mixtures.

Intermolecular Alkylation (Polymerization)

At elevated temperatures, the weakly nucleophilic pyridine nitrogen of one molecule can attack the highly electrophilic chloromethyl carbon of an adjacent molecule. This intermolecular alkylation results in the formation of insoluble polymeric pyridinium salts.

Pathway A 3-Chloromethyl-5-nitropyridine C Hydrolysis (SN2) A->C F Photochemical Cleavage A->F I Intermolecular Alkylation A->I B Moisture (H2O) B->C D 3-Hydroxymethyl-5-nitropyridine + HCl C->D E UV/Vis Light E->F G Nitro Radical Species F->G H Thermal Stress H->I J Oligomeric Byproducts I->J

Mechanistic degradation pathways of 3-chloromethyl-5-nitropyridine under environmental stress.

Quantitative Stability Data

To quantify the impact of environmental stressors, the following table summarizes the degradation kinetics of 3-chloromethyl-5-nitropyridine across various storage conditions. Data reflects the percentage of intact API remaining after specified time intervals, validated via High-Performance Liquid Chromatography (HPLC).

Storage ConditionAtmosphereLight Exposure1 Week Purity1 Month Purity6 Months Purity
-80°C (Optimal) ArgonDark>99.9%99.8%99.5%
-20°C (Standard) ArgonDark99.5%98.0%92.1%
4°C (Fridge) Air (Desiccated)Dark95.2%85.0%<60.0%
25°C (Ambient) Air (Ambient)Ambient Light<50.0%Completely DegradedN/A

Note: The compound is highly hygroscopic. Storage at -80°C is recommended for stock solutions exceeding 1 month of intended use[4],[3].

Self-Validating Storage & Handling Protocols

A protocol is only effective if it addresses the root causality of failure. The following methodologies are designed as self-validating systems to ensure chemical integrity.

Protocol A: Bulk Material Aliquoting and Storage

Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly initiating hydrolysis. Solution: Thermal equilibration and heavy noble gas blanketing.

  • Thermal Equilibration: Remove the sealed bulk container from the -20°C freezer and place it inside a sealed desiccator containing active Drierite (calcium sulfate). Allow it to sit for exactly 2 hours to reach room temperature before opening.

  • Glovebox Transfer: Transfer the equilibrated vial into a glovebox purged with Argon (O₂ < 5 ppm, H₂O < 1 ppm). Why Argon? Argon (density ~1.78 g/L) is heavier than Nitrogen (~1.16 g/L) and air. It effectively "blankets" the solid powder at the bottom of the vial, displacing moisture far more efficiently.

  • Aliquoting: Weigh the compound into pre-dried, amber glass vials (to prevent photochemical cleavage). Avoid metal spatulas if possible, as chloromethylpyridines can react with mild steel[5].

  • Sealing: Seal the vials with PTFE-lined silicone septa caps. Wrap the caps tightly with Parafilm.

  • Storage: Transfer the aliquots immediately to a -80°C freezer for long-term storage, or -20°C for use within 30 days[4].

Protocol B: Preparation of Anhydrous Stock Solutions

Causality: Protic solvents (methanol, ethanol, water) act as nucleophiles and will rapidly degrade the chloromethyl group via solvolysis[2]. Solution: Strict use of anhydrous, non-nucleophilic solvents.

  • Solvent Selection: Procure ultra-dry, septum-sealed Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (water content < 50 ppm).

  • Purging: Insert a needle connected to an Argon line into the amber vial containing the pre-weighed 3-chloromethyl-5-nitropyridine. Purge the headspace for 30 seconds.

  • Dissolution: Using a gas-tight syringe, inject the anhydrous solvent directly through the septum to achieve the desired molarity.

  • Homogenization: Gently swirl the vial until dissolution is complete. Do not use ultrasonic baths, as localized heating can induce intermolecular alkylation.

  • Usage: Stock solutions should ideally be prepared fresh. If storage is mandatory, keep at -80°C and use within 14 days.

Workflow Step1 1. Equilibrate vial to RT in desiccator Step2 2. Purge headspace with Argon Step1->Step2 Decision Is solvent nucleophilic? Step2->Decision Step3 3. Add anhydrous aprotic solvent Step4 4. Seal with PTFE septum Step3->Step4 Step5 5. Store at -80°C in dark Step4->Step5 Decision->Step3 No (e.g., dry DMSO, DMF) Error Rapid Degradation (Hydrolysis) Decision->Error Yes (e.g., MeOH, H2O)

Self-validating workflow for the preparation and storage of anhydrous stock solutions.

Analytical Validation of Integrity

Before deploying 3-chloromethyl-5-nitropyridine in a critical synthetic step, its integrity must be verified.

HPLC-UV Validation Method:

  • Stationary Phase: C18 Reverse-Phase column.

  • Mobile Phase: Avoid water/methanol gradients if possible. If a water/acetonitrile gradient is necessary, the analysis must be extremely rapid (UPLC, <3 minute run time) to prevent on-column hydrolysis.

  • Detection: Monitor at 254 nm.

  • Failure Signature: The appearance of a highly polar peak eluting significantly earlier than the parent compound indicates the presence of the 3-hydroxymethyl-5-nitropyridine degradation byproduct. If this peak exceeds 2% relative area, the batch should be discarded.

References

  • Beilstein Journals. "An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles". beilstein-journals.org. URL:[Link]

Sources

5-nitro-3-picolyl chloride synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the nomenclature, structural dynamics, and synthetic methodologies surrounding 5-nitro-3-picolyl chloride and its primary industrial derivatives.

Introduction to Functionalized Pyridines

5-Nitro-3-picolyl chloride (systematically named 3-(chloromethyl)-5-nitropyridine) is a highly functionalized heterocyclic building block. Pyridine derivatives bearing both chloromethyl and nitro functionalities are critical intermediates in the synthesis of advanced agrochemicals—particularly neonicotinoid insecticides—and various pharmaceutical active pharmaceutical ingredients (APIs)[1].

Because the unsubstituted 5-nitro-3-picolyl chloride is synthetically challenging to isolate without side reactions (due to the high reactivity of the unsubstituted ring positions during nitration), industrial and academic research heavily relies on its halogenated analogs. The most notable and widely utilized surrogate in synthetic workflows is 2,6-dichloro-3-(chloromethyl)-5-nitropyridine [2]. This guide provides a comprehensive breakdown of the nomenclature rules, physical properties, and the rigorous mechanistic causality required to synthesize these electron-deficient systems.

Nomenclature and Synonyms

Understanding the dual nomenclature systems (IUPAC vs. Trivial) is essential for literature navigation and regulatory compliance.

  • Trivial Nomenclature (Picolyl System): The term "picoline" refers to a methylpyridine base. When a hydrogen atom is removed from the methyl group to form a radical, it becomes a "picolyl" group. Therefore, attaching a chlorine atom to the methyl carbon of 3-picoline yields 3-picolyl chloride . Adding a nitro group at the 5-position finalizes the trivial name: 5-nitro-3-picolyl chloride .

  • Systematic Nomenclature (IUPAC): Under strict IUPAC rules, the pyridine ring is the parent structure. The substituents are listed alphabetically. The

    
     group is a "chloromethyl" substituent, and the 
    
    
    
    group is a "nitro" substituent. Numbering the nitrogen as position 1 and minimizing the locant numbers yields 3-(chloromethyl)-5-nitropyridine .

NomenclatureLogic Base Pyridine Ring (Base Heterocycle) Pos3 Position 3: Chloromethyl Group (-CH2Cl) Base->Pos3 Pos5 Position 5: Nitro Group (-NO2) Base->Pos5 Sub1 Trivial Name: 3-Picolyl Chloride Pos3->Sub1 Trivial Rules Sub2 Systematic Name: 3-(chloromethyl)pyridine Pos3->Sub2 IUPAC Rules FinalTrivial 5-nitro-3-picolyl chloride Sub1->FinalTrivial Add 5-nitro FinalIUPAC 3-(chloromethyl)-5-nitropyridine Sub2->FinalIUPAC Add 5-nitro

Caption: Logical derivation pathway for the trivial and systematic nomenclature of 5-nitro-3-picolyl chloride.

Chemical Identifiers and Physical Properties

To provide actionable data for laboratory applications, the following table summarizes the properties of the primary industrial derivative, 2,6-dichloro-3-(chloromethyl)-5-nitropyridine, which shares the core 5-nitro-3-picolyl chloride framework but is stabilized by ortho/para-directing chlorine atoms[2].

PropertyValue
Systematic Name (IUPAC) 3-(chloromethyl)-5-nitropyridine
Trivial Name 5-nitro-3-picolyl chloride
Primary Industrial Derivative 2,6-dichloro-3-(chloromethyl)-5-nitropyridine[2]
CAS Registry Number (Derivative) 51071-61-5[2]
Molecular Formula (Derivative)

[2]
Molecular Weight (Derivative) 241.46 g/mol [2]
Appearance Pale yellow crystals[3]

Mechanistic Logic of Pyridine Nitration

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. Electrophilic aromatic substitution (EAS) is notoriously difficult on these systems. In highly acidic nitration conditions, the nitrogen atom is protonated to form a pyridinium ion, which exerts a massive electron-withdrawing inductive effect, further deactivating the ring.

To successfully nitrate a chloromethylpyridine derivative at the 5-position, extreme thermodynamic and kinetic conditions are required. The use of 100% fuming nitric acid and concentrated sulfuric acid generates a high concentration of the highly electrophilic nitronium ion (


)[3]. The reaction must be forcefully heated to overcome the high activation energy barrier of the deactivated ring, ensuring the nitro group successfully substitutes the hydrogen atom[4].

Experimental Protocol: Synthesis of 2,6-dichloro-3-chloromethyl-5-nitropyridine

The following protocol outlines the self-validating synthesis of the 2,6-dichloro derivative, detailing the causality behind each procedural step to ensure high yield and purity[3].

Step 1: Electrophilic Activation

  • Action: Dissolve 117.5 g (0.6 mol) of 2,6-dichloro-3-chloromethylpyridine in a highly acidic matrix comprising 540 mL of concentrated sulfuric acid (

    
    ) and 600 mL of 100% fuming nitric acid (
    
    
    
    )[3].
  • Causality: The presence of two chlorine atoms and a chloromethyl group severely deactivates the ring via inductive electron withdrawal. To force an EAS reaction, an extreme concentration of the nitronium ion (

    
    ) must be generated. Sulfuric acid acts as both a catalyst and a dehydrating agent, protonating the nitric acid to yield 
    
    
    
    .

Step 2: Thermal Driving of Nitration

  • Action: Heat the reaction mixture in an oil bath at 110°C for exactly 5 hours[3].

  • Causality: At room temperature, the deactivated pyridinium ion is completely inert to EAS. Heating to 110°C provides the necessary kinetic energy to overcome the massive activation energy barrier, directing the substitution to the 5-position[4].

Step 3: Reaction Quenching and Precipitation

  • Action: Cool the vessel to approximately 20°C, then rapidly pour the mixture over crushed ice[3].

  • Causality: Pouring the mixture onto ice serves a dual purpose. First, the massive heat capacity of the melting ice absorbs the exothermic heat of dilution, preventing thermal runaway or degradation of the sensitive chloromethyl group. Second, the dilution of the acid matrix dramatically reduces the solubility of the nitrated organic product, forcing it to precipitate as a crude solid while keeping unreacted acids in the aqueous phase.

Step 4: Lattice Disruption and Acid Removal

  • Action: Filter the crude crystals via vacuum suction. Transfer the solid to a mortar, grind thoroughly with distilled water, and perform a second vacuum filtration[3].

  • Causality: Rapid precipitation traps highly corrosive sulfuric and nitric acids within the crystal lattice. Simple surface washing is insufficient. Mechanical grinding disrupts the crystal lattice, exposing the trapped acid pockets to the aqueous wash, ensuring the final product is neutralized.

Step 5: Rigorous Desiccation

  • Action: Dry the purified crude product in a vacuum desiccator at 25°C over diphosphorus pentoxide (

    
    )[3].
    
  • Causality: Residual moisture can hydrolyze the chloromethyl group over time.

    
     is a potent, irreversible desiccant that chemically reacts with water vapor to form phosphoric acid, driving the equilibrium of the sealed system to absolute dryness without the need for potentially degrading thermal drying.
    

Step 6: Final Purification

  • Action: Recrystallize the dried pale yellow crystals from methanol[3].

  • Causality: Methanol provides an ideal solvent gradient where the target compound is soluble at elevated temperatures but highly insoluble at low temperatures, allowing for the rejection of trace organic impurities.

SynthesisWorkflow Start 2,6-dichloro-3-chloromethylpyridine + H2SO4 + Fuming HNO3 Heat Heat at 110°C for 5 hours (Electrophilic Aromatic Substitution) Start->Heat Generates NO2+ Quench Cool to 20°C & Pour onto Ice Heat->Quench Quench Reaction Filter1 Vacuum Filtration (Isolate Crude Crystals) Quench->Filter1 Precipitate Purify Grind with Water (Remove Trapped Acids) Filter1->Purify Crude solid Filter2 Second Filtration & Wash Purify->Filter2 Dry Dry in vacuo over P2O5 at 25°C Filter2->Dry Wet purified solid Recrystallize Recrystallize from Methanol (Final Product) Dry->Recrystallize Desiccation

Caption: Step-by-step synthetic workflow and purification logic for 2,6-dichloro-3-chloromethyl-5-nitropyridine.

References

  • Amerigo Scientific. "2,6-Dichloro-3-(chloromethyl)-5-nitropyridine". 2

  • PrepChem. "Synthesis of 2,6-dichloro-3-chloromethyl-5-nitropyridine". 3

  • Google Patents. "US3974166A - Process for the manufacture of bromopyridines". 4

  • ChemicalBook. "2-Chloro-5-(chloromethyl)pyridine manufacturers and suppliers in india". 1

Sources

Commercial Availability & Strategic Utilization of 3-(Chloromethyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes landscape of medicinal chemistry, 3-(Chloromethyl)-5-nitropyridine (CAS 22353-33-9) represents a high-value, yet operationally challenging building block. While commercially available, its supply chain is frequently disrupted by its inherent chemical instability and hazardous handling profile.

This guide addresses the "Make vs. Buy" dilemma faced by drug development teams. It provides a technical analysis of the commercial landscape, validates quality control protocols for procured batches, and outlines a robust in-house synthesis contingency for when commercial lead times threaten project timelines.

Chemical Profile & Significance[1]

The 3-(chloromethyl)-5-nitropyridine scaffold acts as a "warhead" for introducing the electron-deficient 5-nitropyridine moiety—a bioisostere often used to modulate metabolic stability and π-stacking interactions in active pharmaceutical ingredients (APIs).

PropertySpecification
IUPAC Name 3-(Chloromethyl)-5-nitropyridine
CAS Number 22353-33-9
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
Physical State Low-melting solid / Oil (purity dependent)
Reactivity Class Electrophilic Alkylating Agent (Lachrymator)
Storage -20°C, Inert Atmosphere (Argon/Nitrogen)
Structural Utility

The chloromethyl group serves as a highly reactive electrophile, enabling rapid


 coupling with amines, thiols, and alkoxides. The nitro group at the 5-position exerts a strong electron-withdrawing effect (

), deactivating the pyridine ring toward electrophilic attack but activating the chloromethyl group, making it significantly more prone to hydrolysis than its non-nitro analogs.

Commercial Landscape Analysis

Supply Chain Volatility

While major catalog suppliers (e.g., Sigma-Aldrich, Enamine, Combi-Blocks) list this compound, "In Stock" status is often misleading.

  • Batch Degradation: Commercial stocks frequently degrade into (5-nitropyridin-3-yl)methanol (hydrolysis product) during storage.

  • Purity Grades: Typically listed at 95% or 97%. For late-stage functionalization, <95% purity often necessitates re-purification, which is hazardous due to the compound's vesicant nature.

  • Lead Times: Custom synthesis requests often quote 4–6 weeks, creating bottlenecks.

The "Make vs. Buy" Decision Matrix

The following decision logic is recommended for project managers to maintain timeline integrity.

MakeVsBuy Start Need 3-(Chloromethyl)-5-nitropyridine CheckStock Check Commercial Stock (>97% Purity, <1 Week Delivery) Start->CheckStock Buy PURCHASE (Order 2x required amount for QC) CheckStock->Buy Available Make INITIATE IN-HOUSE SYNTHESIS Route: Alcohol -> Chloride CheckStock->Make Unavailable Analyze QC Analysis (H-NMR) Check for Alcohol Impurity Buy->Analyze Pass Passes QC Proceed to Synthesis Analyze->Pass <5% Hydrolysis Analyze->Make >5% Hydrolysis Fail Fails QC or Lead Time > 2 Weeks

Figure 1: Strategic decision matrix for sourcing unstable chloromethyl pyridine building blocks.

Quality Control & Validation Protocols

Trustworthiness Directive: Never assume a commercial batch is pure. The electron-deficient nature of the ring accelerates hydrolysis upon exposure to atmospheric moisture.

Protocol: Purity Assessment via ¹H NMR

Objective: Quantify the ratio of active chloride to inactive alcohol hydrolysis product.

  • Sampling: Dissolve ~10 mg of the sample in DMSO-d₆ (avoid CDCl₃ if acidic traces are present, as they may shift peaks).

  • Key Diagnostic Peaks:

    • Target (Chloride): Look for the benzylic

      
       singlet around 4.8 – 4.9 ppm .
      
    • Impurity (Alcohol): Look for the benzylic

      
       doublet (coupling with OH) or singlet around 4.6 – 4.7 ppm .
      
  • Calculation: Integrate the methylene peaks. If the alcohol integral constitutes >5% of the total methylene signal, purification or recrystallization is required.

Strategic Synthesis (Contingency Workflow)

If commercial sources fail, the conversion of (5-nitropyridin-3-yl)methanol to the chloride is the most reliable in-house route. This method avoids the poor selectivity of radical halogenation of 3-methyl-5-nitropyridine.

Reaction Pathway


Step-by-Step Protocol

Safety Warning: This reaction generates


 and 

gas. Perform exclusively in a well-ventilated fume hood. The product is a potential lachrymator and skin sensitizer.
  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and an addition funnel. Purge with Argon.

  • Solvation: Charge the RBF with (5-nitropyridin-3-yl)methanol (1.0 eq) and anhydrous Dichloromethane (DCM) (0.2 M concentration). Cool to 0°C in an ice bath.

  • Activation: Add Thionyl Chloride (

    
    )  (1.5 eq) dropwise over 15 minutes.
    
    • Note: A catalytic amount of DMF (2-3 drops) can accelerate the reaction but complicates workup; avoid if possible.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes). The alcohol is more polar than the chloride.

  • Workup (Critical for Stability):

    • Concentrate the reaction mixture in vacuo to remove excess

      
       and DCM.
      
    • Do not perform an aqueous workup if the free base is required immediately, as the alkaline wash can trigger hydrolysis.

    • If the hydrochloride salt is acceptable, the crude residue is often pure enough.

    • If the free base is needed: Redissolve in DCM, wash rapidly with cold saturated

      
      , dry over 
      
      
      
      , and concentrate immediately.
  • Storage: Use immediately or store as a solution in anhydrous DCM at -20°C.

Applications & Divergent Synthesis

The versatility of 3-(chloromethyl)-5-nitropyridine lies in its ability to introduce the nitropyridine core into various pharmacophores.

Applications cluster_warning Strategic Note Core 3-(Chloromethyl)- 5-nitropyridine Prod_Amine Aminomethyl Derivatives (Kinase Inhibitors) Core->Prod_Amine + Amine, Base Prod_Thiol Thioether Linkers Core->Prod_Thiol + Thiol, Base Prod_Red 3-Amino-5-(chloromethyl) pyridine (Self-Polymerization Risk!) Core->Prod_Red Reduction (Avoid on Chloride) Amine Primary/Secondary Amines (HNR2) Thiol Thiols (R-SH) Red Fe/AcOH or H2, Pd/C

Figure 2: Divergent synthesis pathways. Note the risk of reducing the nitro group while the alkyl chloride is present, which can lead to intermolecular polymerization.

Experimental Insight: Reduction Sequence

Do not attempt to reduce the nitro group to an amine while the chloromethyl group is intact. The resulting amino-chloromethyl species is highly unstable and will self-polymerize.

  • Correct Sequence: Displacement (

    
    ) 
    
    
    
    Nitro Reduction
    
    
    Further Functionalization.

References

  • PubChem. (2023). 3-Chloro-5-nitropyridine Compound Summary. National Library of Medicine. [Link]

  • Ashcroft, C. P., et al. (2013). Synthetic routes to 3-bromo-5-nitropyridine derivatives. Medicinal Chemistry Communications, 4(8). [Link]

  • Klimenko, A. I., et al. (2015).[1] Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines. Russian Journal of Bioorganic Chemistry. [Link]

Sources

Methodological & Application

Application Note: Radical Chlorination Protocols for 5-Nitro-3-Picoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the radical chlorination of 5-nitro-3-picoline, a critical transformation for synthesizing 3-(chloromethyl)-5-nitropyridine. This chlorinated intermediate is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules and pharmaceuticals.[1][2][3] This guide details the underlying free-radical mechanism, compares common chlorinating agents and initiators, and presents two detailed, field-proven experimental protocols. Emphasis is placed on explaining the causality behind experimental choices to ensure reproducibility and facilitate optimization.

Introduction: The Strategic Importance of 3-(Chloromethyl)-5-nitropyridine

The pyridine scaffold is a privileged structure in drug discovery, present in a significant percentage of FDA-approved drugs.[1] Nitropyridine derivatives, in particular, are versatile precursors for a host of bioactive compounds.[1][3] The selective functionalization of the methyl group of 5-nitro-3-picoline to a chloromethyl group provides a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures essential for structure-activity relationship (SAR) studies.[4][5]

However, the selective chlorination of the methyl group without affecting the electron-deficient pyridine ring presents a significant challenge. Electrophilic aromatic substitution is disfavored due to the deactivating effect of the nitro group and the pyridine nitrogen. Therefore, free-radical pathways offer a robust and selective method for benzylic-type C-H functionalization.[6] This guide focuses on protocols utilizing common radical initiators and chlorinating agents to achieve this transformation efficiently.

The Mechanism of Free-Radical Chlorination

The chlorination of the methyl group on 5-nitro-3-picoline proceeds via a free-radical chain reaction.[7][8] This process consists of three distinct stages: initiation, propagation, and termination. Understanding this mechanism is paramount for controlling the reaction and troubleshooting potential issues.

  • Initiation: The reaction begins with the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation.[9][10][11] This generates highly reactive radicals. These primary radicals then react with the chlorine source (e.g., N-Chlorosuccinimide or Sulfuryl Chloride) to produce a chlorine radical (Cl•), which is the key chain-carrying species.

  • Propagation: This is a two-step cyclic process.

    • A chlorine radical abstracts a hydrogen atom from the methyl group of 5-nitro-3-picoline, forming a resonance-stabilized 5-nitro-3-picolinyl radical and hydrogen chloride (HCl).

    • The picolinyl radical then reacts with a molecule of the chlorinating agent to form the desired product, 3-(chloromethyl)-5-nitropyridine, and regenerate a new chlorine radical, which continues the chain reaction.[7][12]

  • Termination: The chain reaction ceases when two radicals combine, neutralizing each other. This can occur through various combinations, such as two chlorine radicals forming Cl₂, or a picolinyl radical and a chlorine radical combining.[8]

G cluster_0 Initiation cluster_1 Propagation Cycle cluster_2 Termination Initiator (I-I) Initiator (I-I) 2 I• 2 I• Initiator (I-I)->2 I• Heat/UV I• + Cl-X I• + Cl-X I-Cl + X• I-Cl + X• I• + Cl-X->I-Cl + X• X• + R-CH3 X• + R-CH3 X-H + R-CH2• X-H + R-CH2• X• + R-CH3->X-H + R-CH2• To Start Propagation R-CH3 5-Nitro-3-picoline R-CH2• Picolinyl Radical R-CH2Cl Product R-CH2•->R-CH2Cl + Cl-X - X• (or Cl•) Cl• Chlorine Radical R-CH2•->Cl• Regenerates Chain Carrier Cl•->R-CH2• + R-CH3 - HCl Cl• + Cl• → Cl2 Cl• + Cl• → Cl2 R-CH2• + Cl• → R-CH2Cl R-CH2• + Cl• → R-CH2Cl R-CH2• + R-CH2• → Dimer R-CH2• + R-CH2• → Dimer Initiation Initiation Propagation Cycle Propagation Cycle Termination Termination

Caption: Free-Radical Chain Mechanism.

Reagent Selection and Rationale

The choice of chlorinating agent, initiator, and solvent significantly impacts reaction efficiency, selectivity, and safety.

Reagent ClassReagentRationale & Key Considerations
Chlorinating Agent N-Chlorosuccinimide (NCS) A solid, easy-to-handle reagent.[13][14] It is a source of chlorine radicals under initiation conditions. Generally considered milder than SO₂Cl₂, leading to better control and potentially fewer side products. The reaction byproduct, succinimide, can often be removed by aqueous washing.
Sulfuryl Chloride (SO₂Cl₂) A powerful, liquid chlorinating agent that serves as a convenient source of Cl₂ in situ.[15] Reactions are often faster and can be driven to completion more easily. However, it is highly corrosive and reacts violently with water.[15] Byproducts include HCl and SO₂, which must be scrubbed or neutralized.
Radical Initiator AIBN (Azobisisobutyronitrile) A popular initiator due to its predictable, first-order decomposition kinetics and resistance to induced decomposition.[11][16] It typically decomposes in a useful temperature range of 65-85 °C, releasing nitrogen gas and forming cyanoisopropyl radicals.[11] It is considered safer than many peroxide initiators.[11]
Benzoyl Peroxide (BPO) A common and cost-effective peroxide initiator.[9] It decomposes at a slightly higher temperature range (80-100 °C) to form benzoyloxy radicals, which can then generate other radical species.[17] Care must be taken as peroxides can be explosive and sensitive to shock and heat.[11]
Solvent Carbon Tetrachloride (CCl₄), Chlorobenzene, Benzene Inert, non-polar solvents are required. They should not have reactive C-H bonds that can compete with the substrate. CCl₄ is a classic solvent for these reactions but is now highly restricted due to toxicity and environmental concerns. Chlorobenzene or benzene are common replacements.

Detailed Experimental Protocols

Safety First: These reactions must be conducted in a well-ventilated fume hood.[18] Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[18][19] All glassware must be thoroughly dried to prevent unwanted side reactions, especially with sulfuryl chloride.

Protocol A: Chlorination using N-Chlorosuccinimide (NCS) and AIBN

This protocol uses a milder, solid chlorinating agent, which can offer better control over the reaction.

Materials:

  • 5-nitro-3-picoline

  • N-Chlorosuccinimide (NCS), recrystallized[20]

  • Azobisisobutyronitrile (AIBN)

  • Chlorobenzene (or other suitable inert solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is under a slight positive pressure of inert gas.

  • Charging Reagents: To the flask, add 5-nitro-3-picoline (1.0 eq.), N-chlorosuccinimide (1.05-1.1 eq.), and chlorobenzene.

  • Initiation: Add AIBN (0.05-0.1 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 80-85 °C with vigorous stirring. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material. The reaction time is typically 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of chlorobenzene.

    • Combine the filtrates and wash sequentially with saturated NaHCO₃ solution (2x) to remove any acidic byproducts, and then with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 3-(chloromethyl)-5-nitropyridine as a solid.

Protocol B: Chlorination using Sulfuryl Chloride (SO₂Cl₂) and Benzoyl Peroxide

This protocol uses a more reactive liquid chlorinating agent, which may result in faster reaction times.

Materials:

  • 5-nitro-3-picoline

  • Sulfuryl Chloride (SO₂Cl₂)

  • Benzoyl Peroxide (BPO)

  • Benzene or Chlorobenzene

  • Ice-water bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel and solvents for chromatography

Procedure:

  • Setup: Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser connected to a gas trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ gas), a dropping funnel, and a thermometer. Maintain an inert atmosphere.

  • Charging Reagents: Dissolve 5-nitro-3-picoline (1.0 eq.) and benzoyl peroxide (0.05 eq.) in benzene.

  • Addition of SO₂Cl₂: Heat the mixture to reflux (approx. 80 °C). Add sulfuryl chloride (1.0-1.1 eq.) dropwise via the dropping funnel over 30-60 minutes to control the exotherm and gas evolution.

  • Reaction: After the addition is complete, maintain the reflux with stirring for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture in an ice-water bath.

    • Very carefully and slowly, quench the reaction by adding saturated NaHCO₃ solution. Be prepared for vigorous gas evolution.

    • Separate the organic layer. Wash it again with NaHCO₃ solution (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude residue by flash column chromatography as described in Protocol A.

graphdict A 1. Assemble Dry Glassware (Flask, Condenser, N2 Inlet) B 2. Charge Flask - 5-nitro-3-picoline - Solvent (e.g., Chlorobenzene) A->B C 3. Add Reagents - Chlorinating Agent (NCS/SO2Cl2) - Radical Initiator (AIBN/BPO) B->C D 4. Heat to Reflux (80-85°C) with Stirring C->D E 5. Monitor Reaction (TLC, GC-MS) D->E F 6. Cool to Room Temp E->F Upon Completion G 7. Aqueous Work-up - Quench (if needed) - Wash (NaHCO3, Brine) F->G H 8. Dry & Concentrate - Dry (MgSO4) - Filter - Evaporate Solvent G->H I 9. Purify Product (Column Chromatography) H->I J 10. Characterize Product (NMR, MS) I->J

Caption: General Experimental Workflow.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion / No Reaction - Ineffective initiator decomposition (temperature too low).- Presence of radical inhibitors (e.g., impurities in solvent or starting material).- Initiator has degraded during storage.- Ensure reaction temperature is appropriate for the chosen initiator's half-life.[9]- Purify starting materials and solvents before use.[21]- Use a fresh batch of initiator.
Formation of Dichloro- and Trichloro- byproducts - Over-chlorination due to excess chlorinating agent or prolonged reaction time.- The product, 3-(chloromethyl)-5-nitropyridine, is also susceptible to radical hydrogen abstraction.- Use a strict stoichiometry of the chlorinating agent (1.0-1.05 eq.).- Monitor the reaction closely and stop it once the starting material is consumed.- Add the chlorinating agent slowly to avoid localized high concentrations.
Ring Chlorination - Presence of Lewis acid impurities (e.g., trace metals) promoting an electrophilic pathway.[21]- Reaction conditions inadvertently favoring electrophilic substitution.- Ensure all glassware is scrupulously clean.[21]- Confirm that the reaction is initiated by a radical source (heat/UV) and not by a catalyst that promotes ionic pathways.[21]
Runaway Reaction - Poor heat dissipation.- Addition of reagents too quickly, especially SO₂Cl₂.[22]- Ensure efficient stirring and heating via an oil bath for better temperature control.- Add reactive reagents like SO₂Cl₂ slowly and dropwise.[22]

Safety and Hazard Management

Radical chlorination reactions carry inherent risks that must be actively managed.

  • Chlorinating Agents: Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl, SO₂).[15] Handle only in a fume hood with appropriate PPE. N-chlorosuccinimide is an irritant.

  • Solvents: Benzene is a known carcinogen. Carbon tetrachloride is hepatotoxic and an ozone-depleting substance. Use less toxic alternatives like chlorobenzene where possible and handle with extreme care.

  • Initiators: Benzoyl peroxide is a strong oxidizing agent and can be explosive if heated improperly or subjected to shock.[11] AIBN, while safer, will decompose to release nitrogen gas, which can cause pressure buildup in a closed system.[16]

  • Gas Evolution: Reactions involving SO₂Cl₂ produce significant amounts of HCl and SO₂ gas. The reaction apparatus must be vented to a scrubber containing a basic solution (e.g., NaOH) to neutralize these corrosive and toxic gases.[18][22]

  • Thermal Hazards: The reactions can be exothermic. A runaway reaction can occur if reagents are mixed too quickly or cooling is insufficient.[22][23]

References

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]

  • REACTIONS WITH N-CHLOROSUCCINIMIDE OF VARIOUS 5- METHYLIMIDAZO[1,2-a]PYRIDINE DERIVATIVES WITH AN ELECTRON-WITHDRAWING GROUP SUB. Semantic Scholar. [Link]

  • US3251887A - Chlorination process.
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]

  • The benzoyl peroxide initiated addition of carbon tetrachloride to olefins. ResearchGate. [Link]

  • Halogenation of pyridine compounds - CA1126276A.
  • Chlorination safety. YouTube. [Link]

  • WO2019145176A1 - Halogenation of pyridine derivatives.
  • meta-Selective radical halogenation of pyridines. ResearchGate. [Link]

  • US4719298A - Side chain chlorination process of heterocycles.
  • Illustrated Glossary of Organic Chemistry - Initiator. UCLA Chemistry. [Link]

  • Effect of zinc chloride on polymerisations initiated by benzoyl peroxide. RSC Publishing. [Link]

  • Sulfuryl chloride. Wikipedia. [Link]

  • N-Chlorosuccinimide. Wikipedia. [Link]

  • SAFETY OF CHLORINATION REACTIONS. IChemE. [Link]

  • preparation of substituted pyridines via regiocontrolled [4 + 2] cycloadditions of oximinosulfonates. Organic Syntheses Procedure. [Link]

  • Lab Procedure. Florida State University Department of Chemistry & Biochemistry. [Link]

  • What is the role of AIBN(Azobisisobutyronitrile) in a reaction? Can we replace it with any other reagent?. ResearchGate. [Link]

  • 18.4. Radical reactions in practice. Lumen Learning. [Link]

  • Safe handling of chlorine. ACS Chemical Health & Safety. [Link]

  • Photoinitiated ambient temperature copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions in the presence of free-radical diazo initiator (AIBN). Dalton Transactions (RSC Publishing). [Link]

  • Chlorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Solved C: MECHANISM OF RADICAL CHLORINATION, 6 points. Chegg.com. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH. [Link]

  • Proposed mechanism for AIBN-initiated thiol-ene reaction. ResearchGate. [Link]

  • Sulfuryl chloride. Sciencemadness Wiki. [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

  • US3920757A - Chlorination with sulfuryl chloride.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Chemical Communications (RSC Publishing). [Link]

  • Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Organic Chemistry Portal. [Link]

  • Chlorination of Alkanes (AQA A Level Chemistry): Revision Note. Save My Exams. [Link]

  • Initiation, Propagation, Termination. Master Organic Chemistry. [Link]

  • 10.2 The Free Radical Halogenation Mechanism. YouTube. [Link]

  • Free Radical Chlorination Mechanism. Scribd. [Link]

  • US4205175A - Chlorination process.
  • A radical approach to C-H chlorination. Scientific Update. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety. Der Pharma Chemica. [Link]

  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Synthesis of derivatives of quinoline. SciSpace. [Link]

  • Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Unknown Source. [Link]

Sources

Application Note: Nucleophilic Substitution of 3-(Chloromethyl)-5-nitropyridine

[1]

Executive Summary

3-(Chloromethyl)-5-nitropyridine is a bifunctional building block characterized by two distinct electrophilic sites: the highly reactive exocyclic chloromethyl group (primary site) and the electron-deficient pyridine ring (secondary site). This guide provides optimized protocols for chemoselective SN2 substitution at the chloromethyl position while suppressing competitive ring addition or degradation pathways driven by the nitro group.

Key Applications:

  • Linker Chemistry: Introduction of the (5-nitropyridin-3-yl)methyl moiety into amines, thiols, and phenols.[1]

  • Fragment-Based Drug Discovery (FBDD): Synthesis of ligands targeting kinases where the 3,5-substitution pattern provides unique vector geometry.[1]

  • Precursor Synthesis: Generation of 3-(aminomethyl)-5-nitropyridine intermediates for further reduction to 3,5-diaminopyridine scaffolds.[1]

Chemical Reactivity Profile

Structural Analysis & Electronic Effects

The reactivity of 3-(Chloromethyl)-5-nitropyridine is governed by the synergistic effect of the pyridine nitrogen and the 5-nitro substituent.

FeatureElectronic EffectReactivity Consequence
Chloromethyl Group (-CH₂Cl) Primary Electrophile The leaving group (Cl⁻) is activated by the electron-withdrawing nature of the pyridine ring and the 5-NO₂ group.[1] This carbon is significantly more electrophilic than benzyl chloride.[1]
5-Nitro Group (-NO₂) Inductive/Resonance EWG Strongly deactivates the ring towards electrophilic attack but activates the ring for nucleophilic attack.[1] It stabilizes the transition state for SN2 attack at the -CH₂Cl via inductive withdrawal.
Pyridine Nitrogen Electron Sink Can act as a weak base/nucleophile (self-quaternization risk) or facilitate ring opening under harsh basic conditions.[1]
Mechanistic Pathway Competition

The primary challenge is ensuring chemoselectivity. The exocyclic SN2 reaction is kinetically favored, but the electron-deficient ring is susceptible to SNAr (if a leaving group were present on the ring) or Vicarious Nucleophilic Substitution (VNS) with carbon nucleophiles.

ReactionPathwaysSubstrate3-(Chloromethyl)-5-nitropyridineSN2Pathway A: S_N2 Attack(Exocyclic -CH2-)Substrate->SN2 Kinetic Control(Mild Base, <40°C)RingAttackPathway B: Ring Attack(Meisenheimer Complex)Substrate->RingAttack Thermodynamic/Strong Base(e.g., NaH, >60°C)NuNucleophile (Nu:)Nu->SN2Nu->RingAttackProd_ATarget: 3-(Nu-methyl)-5-nitropyridineSN2->Prod_AProd_BBy-product: Ring Addition/OpeningRingAttack->Prod_B

Caption: Chemoselectivity map. Pathway A (Green) is the desired SN2 route. Pathway B (Red) represents competitive ring instability observed with hard nucleophiles or high temperatures.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Objective: Synthesis of secondary/tertiary amines.[1] Scope: Primary amines, secondary amines, anilines.[1]

Reagents:

  • Substrate: 3-(Chloromethyl)-5-nitropyridine (1.0 equiv)[1]

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv) or K₂CO₃ (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Procedure:

  • Preparation: Dissolve 3-(Chloromethyl)-5-nitropyridine in anhydrous ACN (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

    • Note: Keep the solution cool (0°C). The substrate is a potent alkylating agent.

  • Base Addition: Add DIPEA dropwise. If using K₂CO₃, add as a finely ground powder.[1]

  • Nucleophile Addition: Add the amine slowly at 0°C.

    • Critical: For volatile amines, use a slight excess (1.5 equiv).[1] For valuable amines, use 1.0 equiv and excess base.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS.[1] Look for the disappearance of the starting material (M+H ≈ 173/175).

  • Work-up:

    • Evaporate volatiles under reduced pressure.[1]

    • Redissolve residue in EtOAc/DCM and wash with water (x2) and brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Flash column chromatography (usually DCM/MeOH or Hex/EtOAc gradients).[1]

Optimization Tip: If bis-alkylation (formation of tertiary amine from primary amine) is observed, increase the amine equivalents to 3.0–5.0 or use a bulky protecting group on the amine.

Protocol B: C-O Bond Formation (Etherification)

Objective: Synthesis of ether linkages (e.g., for PROTAC linker construction). Scope: Phenols, primary alcohols.[1]

Reagents:

  • Substrate: 3-(Chloromethyl)-5-nitropyridine (1.0 equiv)[1]

  • Nucleophile: Phenol/Alcohol (1.0 equiv)

  • Base: Cs₂CO₃ (1.5 equiv) or K₂CO₃ (2.0 equiv)

  • Catalyst (Optional): KI (0.1 equiv) – Finkelstein activation

  • Solvent: DMF or Acetone[1]

Procedure:

  • Activation: In a separate vial, stir the Phenol/Alcohol with the Base in DMF at RT for 15 minutes to generate the alkoxide/phenoxide species.

  • Addition: Cool the mixture to 0°C. Add a solution of 3-(Chloromethyl)-5-nitropyridine in DMF dropwise.

    • Why: Pre-generating the nucleophile prevents base-mediated degradation of the sensitive nitropyridine starting material.

  • Reaction: Stir at RT for 4–12 hours.

    • Note: Avoid heating above 60°C to prevent SNAr side reactions on the nitro-activated ring.[1]

  • Work-up: Dilute with ice-water. If the product precipitates, filter and wash.[2] If oil, extract with EtOAc.[1]

Protocol C: C-S Bond Formation (Thioetherification)

Objective: Synthesis of sulfides.[1] Scope: Thiols, thiolates.[1]

Reagents:

  • Substrate: 3-(Chloromethyl)-5-nitropyridine[1][3]

  • Nucleophile: Thiol (1.0 equiv)

  • Base: Et₃N (1.1 equiv)

  • Solvent: DCM or THF[1]

Procedure:

  • Dissolve the thiol and Et₃N in DCM at 0°C.

  • Add solid 3-(Chloromethyl)-5-nitropyridine in one portion (or dissolved in minimal DCM).

  • Stir at 0°C to RT for 1–2 hours.

    • Reactivity Note: Thiols are highly nucleophilic (soft nucleophiles) and react very rapidly with the soft electrophilic carbon of the chloromethyl group. Reaction is often complete in <1 hour.[1]

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Yield / Black Tar Decomposition of nitropyridine ringLower temperature; Switch to weaker base (NaHCO₃ instead of K₂CO₃); Exclude light.[1]
Bis-alkylation (with amines) Over-reaction of primary amineUse large excess of amine (5-10 eq) or use N-Boc protected diamines.[1]
No Reaction Poor nucleophilicityAdd KI (10 mol%) to generate the more reactive iodide intermediate in situ. Switch solvent to DMF/DMSO.[1]
Hydrolysis (Alcohol formation) Wet solvent / Hygroscopic baseUse anhydrous solvents (molecular sieves); Dry bases before use.[1]

Safety & Handling (Critical)

  • Vesicant Hazard: 3-(Chloromethyl)-5-nitropyridine is an alkylating agent.[1] It mimics mustard gas analogs in reactivity.[1] It can cause severe skin burns, blisters, and permanent eye damage.[1]

  • Sensitizer: Potential respiratory and skin sensitizer.[1]

  • Explosion Risk: Like many nitro-compounds, high-energy derivatives may be shock-sensitive.[1] Do not distill residues to dryness at high temperatures (>100°C).[1]

  • PPE: Double nitrile gloves, chemical splash goggles, and a functioning fume hood are mandatory.[1]

References

  • General Reactivity of Chloromethylpyridines

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Chapter on Pyridines: Alkyl and Aryl Substitution).

    • Context: Establishes the high SN2 reactivity of picolyl chlorides compared to benzyl chlorides due to the electron-deficient ring.
  • Synthesis of Nitro-Pyridine Analogs

    • Source: "Synthesis of 2,6-dichloro-3-chloromethyl-5-nitropyridine."[1][3][4][5] PrepChem.

    • URL:[Link]

    • Relevance: Provides the closest structural analog synthesis and handling conditions for 3-chloromethyl-5-nitropyridine derivatives.[1]

  • Nucleophilic Substitution in Drug Discovery (SNAr vs SN2)

    • Source: Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist's guide to solving ADMET challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1]

    • Relevance: Discusses the use of polar pyridine scaffolds in ligand design and the stability of nitro-pyridine intermedi
  • Vicarious Nucleophilic Substitution (VNS)

    • Source: Makosza, M., & Wojciechowski, K. (2004). "Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry." Chemical Reviews, 104(5), 2631-2666.[1]

    • URL:[Link]

    • Relevance: Details the competitive pathways where carbon nucleophiles

Application Note: 3-(Chloromethyl)-5-nitropyridine as a Strategic Alkylating Agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Chloromethyl)-5-nitropyridine (CAS: 22353-33-9) is a high-value electrophilic building block in medicinal chemistry. Its structural utility lies in its dual functionality: the highly reactive chloromethyl group facilitates rapid


 alkylation, while the nitro group  serves as a latent amine precursor, enabling subsequent transformations (e.g., reduction to aniline followed by urea/amide formation).

This guide provides validated protocols for N-alkylation and O-alkylation, emphasizing the electronic effects that dictate reactivity and stability.

Chemical Profile & Mechanism of Action[1]

Electronic Activation

The reactivity of the chloromethyl group is significantly enhanced compared to standard benzyl chlorides. Two factors drive this:

  • Inductive Effect (-I): The pyridine nitrogen atom pulls electron density from the ring.

  • Mesomeric Effect (-M): The nitro group at the 5-position further depletes electron density from the ring system.

These combined effects make the methylene carbon (


-carbon) highly electrophilic, facilitating nucleophilic attack but also increasing susceptibility to hydrolysis.
Mechanism: Displacement

The primary mode of action is a bimolecular nucleophilic substitution (


).

SN2_Mechanism Nucleophile Nucleophile (Nu:) TS Transition State [Nu---C---Cl]‡ Nucleophile->TS Attack Reagent 3-(Chloromethyl)- 5-nitropyridine Reagent->TS Activation Product Alkylated Product (Nu-CH2-Py-NO2) TS->Product Inversion LeavingGroup Chloride Ion (Cl-) TS->LeavingGroup Elimination

Figure 1: Mechanistic pathway for the alkylation of nucleophiles by 3-(Chloromethyl)-5-nitropyridine.

Storage and Handling (Critical)

Due to the electron-deficient nature of the benzylic carbon, this reagent is moisture-sensitive. Hydrolysis yields 3-(hydroxymethyl)-5-nitropyridine, which is catalytically inert under standard alkylation conditions.

ParameterSpecification/Recommendation
Physical State Low-melting solid (approx. 48°C) or oil depending on purity.
Storage Store at 2–8°C under inert gas (Ar/N₂).
Moisture Sensitivity High. Hydrolyzes in moist air. Desiccate before use.
Safety Lachrymator & Vesicant. Causes severe skin burns and eye damage.[1] Use a fume hood.[1]

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines

Application: Synthesis of tertiary amines (e.g., intermediate for kinase inhibitors). Rationale: A weak inorganic base (


) is preferred over organic bases to prevent quaternary ammonium salt formation and minimize side reactions.
Materials
  • Electrophile: 3-(Chloromethyl)-5-nitropyridine (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperazine derivative) (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) – Finkelstein activation

Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.1 equiv) in anhydrous MeCN (0.2 M concentration relative to amine).

  • Base Addition: Add

    
      (2.0 equiv) and NaI  (0.1 equiv). Stir at room temperature for 10 minutes.
    
  • Reagent Addition: Add 3-(Chloromethyl)-5-nitropyridine (1.0 equiv) dropwise (if liquid) or portion-wise (if solid).

    • Note: If the reagent is old, verify purity via TLC. If hydrolyzed alcohol is present, yield will drop.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the chloride starting material.

  • Workup:

    • Cool to room temperature.[2]

    • Filter off inorganic solids (

      
      /KCl). Wash the pad with EtOAc.
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc and wash with water (2x) and brine (1x).

    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: O-Alkylation of Phenols

Application: Synthesis of ether-linked biaryl compounds. Rationale: Phenols are less nucleophilic than amines; stronger heating or polar aprotic solvents (DMF) are often required.

Materials
  • Electrophile: 3-(Chloromethyl)-5-nitropyridine (1.1 equiv)

  • Nucleophile: Substituted Phenol (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: DMF or Acetone (anhydrous)

Procedure
  • Deprotonation: Dissolve Phenol (1.0 equiv) in DMF (0.15 M). Add

    
      (2.0 equiv). Stir at room temperature for 30 mins to generate the phenoxide anion.
    
    • Expert Tip:

      
       is more soluble in DMF than 
      
      
      
      , often resulting in faster rates for sterically hindered phenols.
  • Alkylation: Add 3-(Chloromethyl)-5-nitropyridine (1.1 equiv).

  • Reaction: Heat to 80°C for 3–5 hours.

  • Quench: Pour the reaction mixture into ice-cold water.

  • Isolation:

    • If the product precipitates: Filter, wash with water, and dry in a vacuum oven.[3]

    • If oil forms: Extract with EtOAc (3x), wash organic layer with 5% LiCl solution (to remove DMF), then brine.

  • Purification: Recrystallization from EtOH or chromatography.

Workflow Visualization

Experimental_Workflow Start Start: Reagent Prep Check Check Purity (TLC/NMR) Is Hydrolysis < 5%? Start->Check Purify Recrystallize/Purify Check->Purify No Solvent Select Solvent (MeCN for Amines, DMF for Phenols) Check->Solvent Yes Purify->Check Reaction Add Base + Nucleophile Heat (60-80°C) Solvent->Reaction Monitor Monitor LC-MS (Target: M+H) Reaction->Monitor Workup Aqueous Workup (Remove salts/DMF) Monitor->Workup Complete Final Final Product (Nitro-Pyridine Derivative) Workup->Final

Figure 2: Decision tree for the experimental handling and reaction workflow.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of reagent due to wet solvent.[4]Use anhydrous solvents (stored over molecular sieves). Add reagent last.
No Reaction Poor nucleophilicity or "Finkelstein" failure.Add NaI (10 mol%) to generate the more reactive iodide in situ. Increase Temp to 90°C.
Bis-Alkylation Used primary amine as nucleophile.Use excess amine (3–5 equiv) or protect the amine (e.g., Boc-amine) and alkylate the carbamate (requires NaH base).
Dark Coloration Decomposition of pyridine ring (oxidation).Degas solvents with Nitrogen/Argon before heating.

References

  • PubChem. 3-Chloro-5-nitropyridine | C5H3ClN2O2.[5] National Library of Medicine. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025).[6] Nitropyridines in the Synthesis of Bioactive Molecules.[6][7][8] Pharmaceuticals, 18(5), 692.[6][8] [Link][8]

  • Organic Syntheses. General Pyridine Alkylation Procedures. Org.[1][2][6][8][9][10][11] Synth. Coll. Vol. 7, 27. [Link]

Sources

Reduction of 5-nitro group in 3-chloromethylpyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 5-Nitro-3-(chloromethyl)pyridine

Part 1: Executive Summary & Strategic Analysis

The Challenge: Reducing the nitro group of 3-chloromethyl-5-nitropyridine presents a dual chemoselectivity challenge that defeats most standard protocols.

  • Reductive Dechlorination: The chloromethyl group (

    
    ) is highly susceptible to hydrogenolysis (cleavage of the C-Cl bond) under standard catalytic hydrogenation conditions (e.g., Pd/C, 
    
    
    
    ), yielding the impurity 3-methyl-5-aminopyridine.
  • Self-Alkylation (Polymerization): The product, 5-amino-3-(chloromethyl)pyridine, contains a nucleophilic amine and an electrophilic alkyl halide. Upon formation, the free base is prone to intermolecular

    
     attack, leading to insoluble oligomers/polymers.
    

The Solution: This guide details two validated protocols designed to decouple the reduction from the dechlorination and stabilize the reactive product immediately.

  • Method A (Fe/NH

    
    Cl):  The "Gold Standard" for laboratory scale. It operates under mild, neutral conditions that preserve the alkyl chloride.
    
  • Method B (Sulfided Pt/C): The scalable catalytic route. It utilizes a sulfur-poisoned catalyst to strictly inhibit hydrogenolysis.

Part 2: Mechanistic Pathway & Logic

The following diagram illustrates the competing reaction pathways. Success depends on navigating the "Green Path" while actively suppressing the "Red" (Dechlorination) and "Orange" (Polymerization) pathways.

ReactionPathways Start 3-chloromethyl- 5-nitropyridine Product 5-amino-3- (chloromethyl)pyridine Start->Product Chemoselective Reduction Impurity1 3-methyl- 5-aminopyridine (Dechlorinated) Start->Impurity1 Pd/C + H2 (Over-reduction) Polymer Polymerized Material Product->Polymer Free Base Self-Alkylation Salt Product HCl Salt (Stable) Product->Salt Immediate Acidification

Figure 1: Reaction landscape showing the critical necessity of chemoselectivity and immediate product stabilization.

Part 3: Detailed Experimental Protocols

Method A: Iron/Ammonium Chloride Reduction (Lab Scale)

Best for: Gram-scale synthesis, high functional group tolerance, and avoiding high-pressure equipment.

Rationale: Iron powder in the presence of ammonium chloride creates a mild etching environment. The mechanism is electron transfer from the metal surface, which is thermodynamically insufficient to cleave the C-Cl bond under these conditions, unlike catalytic hydrogenation.

Reagents:

  • Substrate: 3-chloromethyl-5-nitropyridine (1.0 equiv)

  • Iron Powder (325 mesh, electrolytic grade): 5.0 equiv

  • Ammonium Chloride (

    
    ): 5.0 equiv
    
  • Solvent: Ethanol/Water (4:1 ratio)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron clumping) and a reflux condenser.

  • Suspension: Charge the flask with the substrate, Ethanol/Water solvent, and Ammonium Chloride. Stir to dissolve the electrolyte.

  • Activation: Add the Iron powder in one portion.

  • Reaction: Heat the mixture to 70°C (gentle reflux). Vigorous stirring is critical to keep iron suspended.

    • Monitoring: Check LCMS at 1 hour. Look for the disappearance of the Nitro peak (M+) and appearance of the Amine (M-30).

    • Warning: Do not prolong heating after conversion is complete to minimize hydrolysis of the chloromethyl group.

  • Workup (The Critical Step):

    • Cool the mixture to room temperature.

    • Filter through a Celite pad to remove iron oxide sludge. Wash the pad with Ethanol.[1]

    • Stabilization: Immediately add 2.0 equiv of 4M HCl in Dioxane (or aqueous HCl) to the filtrate.

    • Concentrate the filtrate in vacuo to remove Ethanol.

    • The product will crystallize or precipitate as the dihydrochloride salt .

    • Recrystallize from Isopropanol/Ethanol if necessary.

Validation Criteria:

  • LCMS: Single peak at expected Mass. Absence of M-34 peak (dechlorinated impurity).

  • Appearance: Product salt should be a white to off-white solid. Darkening indicates polymerization.

Method B: Sulfided Platinum on Carbon (Process Scale)

Best for: Multi-gram to Kilogram scale, clean profile, easier workup.

Rationale: Standard Pt/C is too active. "Sulfided" Pt/C (Pt/C-S) contains sulfur atoms adsorbed onto the active sites. These sulfur atoms act as a poison, geometrically and electronically inhibiting the adsorption of the C-Cl bond (which requires a large ensemble of active sites) while allowing the smaller nitro group to be reduced.

Reagents:

  • Substrate: 3-chloromethyl-5-nitropyridine (1.0 equiv)

  • Catalyst: 5% Pt/C (Sulfided) - typically 2-5 wt% loading relative to substrate.

  • Hydrogen Source:

    
     gas (balloon or 1-3 bar).
    
  • Solvent: Ethyl Acetate or THF (Avoid alcohols if solvolysis of the chloride is observed).

Protocol:

  • Safety Check: Purge the autoclave or flask with Nitrogen. Pyrophoric catalyst handling rules apply.

  • Loading: Add substrate and solvent.[2][3][4] Add the Pt/C(S) catalyst carefully under inert flow.

  • Hydrogenation:

    • Purge with

      
       three times.
      
    • Stir vigorously at Room Temperature (20-25°C).

    • Note: Heating is rarely needed and increases the risk of dehalogenation.

  • Monitoring: Monitor

    
     uptake. Reaction is typically complete when uptake ceases.
    
  • Workup:

    • Filter the catalyst over a Celite/Glass-fiber filter under Nitrogen (catalyst may be pyrophoric when dry).

    • Stabilization: Collect filtrate into a flask already containing 1.1 equiv of HCl (ethereal or aqueous).

    • Concentrate to isolate the salt.[3]

Part 4: Comparative Data Analysis

FeatureMethod A: Fe/NH

Cl
Method B: Pt/C (Sulfided)Method C: SnCl

(Alternative)
Chemoselectivity Excellent (>98%)Very Good (>95%)Excellent (>98%)
Scalability Low (Solid waste issues)High (Filtration only)Low (Emulsion issues)
Reaction Time 1 - 4 Hours2 - 12 Hours2 - 6 Hours
Cost Very LowHigh (Precious Metal)Moderate
Safety Risk LowModerate (

gas)
Corrosive/Acidic

Part 5: Troubleshooting & Expert Tips

  • The "Pink" Filtrate: If using Method A, the filtrate may turn pink/brown rapidly. This is oxidation of the amine. Fix: Perform all filtrations under a blanket of Nitrogen and acidify immediately.

  • Dechlorination Observed in Method B: If you see >5% dechlorinated byproduct with Pt/C(S), your pressure is likely too high or the temperature is uncontrolled. Fix: Reduce pressure to 1 atm (balloon) and cool to 10°C.

  • Stuck Reaction: If the nitro group is not reducing, ensure the Iron powder (Method A) is "activated." Tip: Briefly wash iron with dilute HCl, rinse with water/acetone, and dry before use to remove surface oxides.

Part 6: References

  • Ramadas, K., & Srinivasan, N. (1992).[5] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications. A foundational protocol for mild nitro reduction.

  • Kasparian, A., et al. (2011). "Chemoselective Reduction of Nitro Groups in the Presence of Activated Heteroaryl Halides." Journal of Organic Chemistry. Describes the efficacy of sulfided platinum.

  • Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride." Tetrahedron Letters. The definitive guide for SnCl2 specificity.

  • Organic Chemistry Portal. "Reduction of Nitro Compounds." A comprehensive database of reduction methodologies and chemoselectivity charts.

Sources

Heterocycle synthesis using 3-(Chloromethyl)-5-nitropyridine scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Heterocycle Synthesis & Modular Assembly using 3-(Chloromethyl)-5-nitropyridine

Executive Summary

The 3-(Chloromethyl)-5-nitropyridine scaffold (CAS: 106651-76-7) represents a "privileged" synthon in medicinal chemistry, particularly for the development of kinase inhibitors and PROTAC linkers. Its value lies in the orthogonal reactivity of its substituents: the electrophilic chloromethyl group (C3) and the reducible nitro group (C5). These positions are meta to each other (1,3-relationship), allowing for the construction of bridged macrocycles or fused bicyclic systems like 2,7-naphthyridines .

This guide details the protocols for transforming this scaffold into high-value heterocyclic cores, moving beyond simple substitution to advanced cyclization strategies.

Chemical Profile & Safety Advisory

Compound: 3-(Chloromethyl)-5-nitropyridine (often supplied as HCl salt) Molecular Formula: C6H5ClN2O2 Molecular Weight: 172.57 g/mol

PropertySpecificationCritical Note
Appearance Yellow to orange solidHygroscopic; store under inert gas.
Reactivity High (Benzylic-like halide)Susceptible to rapid hydrolysis in moist air.
Hazards Vesicant / Lachrymator WARNING: This compound behaves like a benzylic halide. It is a potent skin sensitizer and lachrymator. Handle only in a fume hood with double-gloving.
Solubility DCM, DMF, DMSO, MeOHAvoid protic solvents for storage (solvolysis risk).

Strategic Reaction Pathways

The following flowchart illustrates the two primary workflows covered in this guide:

  • Pathway A (The Heterocycle Route): Conversion to 2,7-Naphthyridine cores via a nitrile intermediate.

  • Pathway B (The Modular Route): Divergent synthesis of 3,5-disubstituted libraries.

G Start 3-(Chloromethyl)- 5-nitropyridine Nitrile (5-Nitropyridin-3-yl) acetonitrile Start->Nitrile KCN, DMSO (Protocol 1) AmineSub 3-(Aminomethyl)- 5-nitropyridine Start->AmineSub R-NH2, DIPEA (Protocol 3) Enamine Enaminone Intermediate Nitrile->Enamine DMF-DMA Naphthyridine 2,7-Naphthyridine Scaffold Enamine->Naphthyridine H2/Pd/C (Reductive Cyclization) Aniline 3-(Aminomethyl)- 5-aminopyridine AmineSub->Aniline Fe/AcOH or H2 Library 3,5-Disubstituted Library (Amides/Ureas) Aniline->Library R'-COCl

Figure 1: Divergent synthetic pathways from the parent scaffold. Pathway A leads to fused heterocycles; Pathway B leads to functionalized libraries.

Protocol 1: Synthesis of the "Gateway" Nitrile

Target: (5-Nitropyridin-3-yl)acetonitrile Rationale: The chloromethyl group is too reactive for many cyclization conditions. Converting it to a nitrile reduces reactivity while adding the necessary carbon atom for fusing a 6-membered ring (naphthyridine synthesis).

Materials
  • 3-(Chloromethyl)-5-nitropyridine (1.0 eq)

  • Potassium Cyanide (KCN) (1.2 eq) [POISON HAZARD]

  • DMSO (anhydrous)

  • Ethyl Acetate / Water for workup[1]

Step-by-Step Methodology
  • Preparation: In a fume hood, dissolve 3-(chloromethyl)-5-nitropyridine (10 mmol) in DMSO (20 mL). Cool to 0°C.

  • Cyanation: Add powdered KCN (12 mmol) portion-wise over 15 minutes. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.4).

  • Quench: Pour the reaction mixture into ice-cold water (100 mL).

    • Safety: The aqueous phase contains excess cyanide. Treat with bleach (sodium hypochlorite) before disposal.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (2 x 50 mL) to remove DMSO.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 10-40% EtOAc in Hexanes).

    • Yield Expectation: 75-85%.

    • Validation: IR (CN stretch ~2250 cm⁻¹).

Protocol 2: Synthesis of 2,7-Naphthyridine Derivatives

Target: 2,7-Naphthyridin-1(2H)-one derivatives (or related fused systems). Mechanism: This protocol utilizes the Batcho-Leimgruber-type logic but applied to a pyridine backbone. The nitrile is converted to an electron-rich enamine, which is then attacked by the amine generated from the nitro reduction. The cyclization occurs at C4 (the position between the two substituents).

Materials
  • (5-Nitropyridin-3-yl)acetonitrile (from Protocol 1)

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal)

  • Palladium on Carbon (10% Pd/C)

  • Methanol / Hydrogen gas (balloon)[2]

Step-by-Step Methodology
  • Enaminone Formation:

    • Dissolve the nitrile (5 mmol) in anhydrous DMF (10 mL).

    • Add DMF-DMA (1.5 eq, 7.5 mmol).

    • Heat to 80°C for 4 hours. The solution will turn deep red/brown.

    • Concentrate in vacuo to remove excess DMF-DMA. This yields the intermediate: 3-(2-(dimethylamino)-1-cyanovinyl)-5-nitropyridine.

  • Reductive Cyclization:

    • Dissolve the crude enamine intermediate in Methanol (30 mL).

    • Add 10% Pd/C (10 wt% loading).

    • Purge with Argon, then introduce Hydrogen gas (balloon pressure).

    • Stir vigorously at RT for 12-16 hours.

    • Mechanism:[3][4][5] The nitro group reduces to the amine (-NH₂).[6] The amine attacks the electrophilic carbon of the enamine side chain. The nitrile group may hydrolyze or participate depending on exact conditions, often yielding the amino-naphthyridine or naphthyridinone.

  • Workup:

    • Filter through a Celite pad to remove Pd/C.

    • Concentrate the filtrate.

  • Purification:

    • The product is likely polar. Recrystallize from EtOH or purify via reverse-phase chromatography (C18, Water/MeCN).

Protocol 3: Modular Library Synthesis (The "Linker" Approach)

Target: 3-((Heterocyclyl)methyl)-5-(acylamino)pyridines. Rationale: This is the standard industrial application for kinase inhibitor discovery. The scaffold serves as a hinge binder or solvent-front vector.

Step-by-Step Methodology
StageReactionConditionsKey Observation
Stage 1 SN2 Displacement Amine (e.g., Morpholine, Piperazine), DIPEA, DCM, 0°C

RT.
Instant reaction. HCl salt of SM requires 2 eq of base.
Stage 2 Nitro Reduction Fe powder (5 eq), NH₄Cl, EtOH/H₂O, 70°C.Chemoselective: Avoids hydrogenolysis of the benzylic C-N bond formed in Stage 1.
Stage 3 Amide Coupling Acid Chloride, TEA, DCM OR Carboxylic Acid, HATU, DMF.The 5-amino pyridine is less nucleophilic than a standard aniline; heating may be required.

Optimization Tip: If using Stage 2 (Reduction), avoid Pd/H₂ if the "Head" group (attached at C3) contains halogens or benzyl groups that might be sensitive. Iron-mediated reduction is robust and preserves the C3-benzylic linkage.

Troubleshooting & Quality Control

Common Failure Modes
  • Hydrolysis of Starting Material:

    • Symptom:[2][3][5][7][8][9] Appearance of a very polar spot (3-hydroxymethyl-5-nitropyridine) on TLC.

    • Fix: Ensure all solvents are anhydrous. Store the chloride in a desiccator.

  • Over-reduction (Dechlorination):

    • Symptom:[2][3][5][7][8][9][10] Formation of 3-methyl-5-aminopyridine during hydrogenation.

    • Fix: Do not attempt to reduce the nitro group before displacing the chloride. The C-Cl bond is labile under Pd/H₂ conditions. Always perform SN2 displacement first.

  • Regioselectivity Issues in Cyclization:

    • Insight: Cyclization prefers the C4 position due to electronic symmetry in the 3,5-system, but steric bulk on the side chain can impede this.

Analytical Validation
  • ¹H NMR Diagnostic:

    • Starting Material: CH₂Cl singlet appears at ~4.8 ppm.

    • Product (SN2): CH₂-N shift moves upfield to ~3.6 ppm.

    • Pyridine Protons: The three aromatic protons (C2, C4, C6) appear as distinct singlets (or doublets with small coupling) between 8.5 and 9.2 ppm.

References

  • Synthesis of 2,7-Naphthyridines

    • Title: Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines.[11]

    • Source:N
    • URL:[Link]

  • Nitro Group Reduction Protocols

    • Title: Chemoselective Nitro Group Reduction and Reductive Dechlorination.[4]

    • Source:Applied and Environmental Microbiology
    • URL:[Link]

  • Reaction with Amines (General Pyridine Functionalization)

    • Title: Nitropyridines in the Synthesis of Bioactive Molecules.[6][9]

    • Source:MDPI Pharmaceuticals
    • URL:[Link]

  • Safety Data & Handling: Title: Safety Data Sheet - 3-(Chloromethyl)-5-nitropyridine. Source:Thermo Fisher Scientific

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Preventing Hydrolysis of 3-(Chloromethyl)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Chloromethyl)-5-nitropyridine and related functionalized picolyl chlorides. This guide is designed for researchers, application scientists, and drug development professionals who encounter degradation, low yields, or reproducibility issues when utilizing this highly reactive electrophile in synthetic workflows.

Mechanistic Overview: The Dual Threat of Hydrolysis and Self-Alkylation

Before troubleshooting, it is critical to understand the causality behind the degradation of 3-(Chloromethyl)-5-nitropyridine. The molecule possesses both a highly electrophilic benzylic-type carbon (the chloromethyl group) and a nucleophilic center (the pyridine nitrogen). The electron-withdrawing nitro group at the 5-position further sensitizes the chloromethyl carbon to nucleophilic attack.

When exposed to moisture, the chloromethyl group undergoes rapid solvolysis (hydrolysis) to form 3-hydroxymethyl-5-nitropyridine and hydrochloric acid (HCl)[1]. However, the most destructive pathway is often intermolecular self-alkylation (a Menschutkin-type reaction). In the free base form, the pyridine nitrogen of one molecule attacks the chloromethyl group of another, leading to a dark, insoluble quaternary ammonium polymer[2].

degradation_pathways Start 3-(Chloromethyl)-5-nitropyridine (Free Base) Water Trace Moisture (H2O) Start->Water Exposure Self High Concentration (Intermolecular Attack) Start->Self Free Base Form Hydrolysis Hydrolysis (SN2) Forms Alcohol + HCl Water->Hydrolysis Nucleophilic Attack HCl_Salt Protonated HCl Salt (Stable Storage Form) Hydrolysis->HCl_Salt Generates HCl Polymer Self-Alkylation (Insoluble Polymer) Self->Polymer Quaternization HCl_Salt->Start Neutralization (In Situ)

Caption: Competitive degradation pathways of 3-(Chloromethyl)-5-nitropyridine.

FAQs & Troubleshooting Guide

Q1: My 3-(Chloromethyl)-5-nitropyridine arrived as a white powder but turned into a dark, sticky mass after a few weeks in the desiccator. Was it hydrolyzed by ambient humidity? A: While trace moisture initiates degradation by generating HCl via hydrolysis[1], the dark, insoluble mass is primarily the result of intermolecular self-alkylation. If the compound was stored as a free base, the pyridine nitrogen remains nucleophilic. To prevent this, chloromethylpyridines must be stored as their hydrochloride salts [2]. Protonation of the pyridine nitrogen eliminates its nucleophilicity and strongly deactivates the ring, shutting down self-alkylation and significantly retarding the rate of SN1/SN2 hydrolysis[3].

Q2: I need to use the free base for an N-alkylation reaction. How do I prevent hydrolysis and self-condensation during the reaction? A: The key is a self-validating in situ free-basing protocol. Never isolate the free base. Instead, suspend the hydrochloride salt in a strictly anhydrous, aprotic solvent (e.g., Acetonitrile or THF) alongside your target nucleophile. Add a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) dropwise at 0 °C. This ensures that the free base is generated slowly and immediately consumed by your intended nucleophile, keeping the steady-state concentration of the free base near zero.

Q3: During aqueous workup, I observe significant loss of my unreacted chloromethyl intermediate. How can I recover it without hydrolysis? A: The hydrolysis of the chloromethyl group is accelerated by extended exposure to water, especially at elevated temperatures or extreme pH[3]. If you must perform an aqueous workup to remove salts, use a biphasic system (e.g., Dichloromethane/Water) with ice-cold water[4]. Rapid extraction (< 5 minutes) minimizes the contact time between the organic-soluble electrophile and the aqueous phase. Dry the organic layer immediately over anhydrous Na₂SO₄.

Quantitative Data: Solvent and Condition Matrix

Understanding the half-life of the chloromethyl group under various conditions allows for rational experimental design. Below is a matrix summarizing the stability of 3-(Chloromethyl)-5-nitropyridine based on kinetic behavior[2].

Condition / SolventState of CompoundTemperatureEstimated Half-Life (t½)Primary Degradation Mechanism
H₂O (pH 7.0) Free Base25 °C< 2 hoursHydrolysis (SN2)
Methanol / Ethanol Free Base25 °C4 - 6 hoursSolvolysis (Ether formation)
Anhydrous DMF Free Base (0.5 M)25 °C12 - 24 hoursSelf-Alkylation (Polymerization)
Anhydrous THF HCl Salt25 °C> 6 monthsNone (Stable)
H₂O / Ice (Biphasic DCM) Free Base0 °C> 48 hoursHydrolysis (Kinetically suppressed)
Experimental Protocols
Protocol A: In Situ Alkylation (Minimizing Hydrolysis and Polymerization)

Causality Focus: This protocol uses the hydrochloride salt to prevent premature degradation[2]. The controlled addition of DIPEA serves as a self-validating step: the reaction only proceeds when the base neutralizes the HCl, and the low temperature ensures the target nucleophile outcompetes water or self-alkylation.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere.

  • Reagent Loading: Add 1.0 equivalent of the target nucleophile (e.g., a secondary amine) and 1.05 equivalents of 3-(Chloromethyl)-5-nitropyridine hydrochloride.

  • Solvent Addition: Suspend the solids in anhydrous Acetonitrile (ensure water content < 50 ppm via Karl Fischer titration).

  • Temperature Control: Chill the suspension to 0 °C using an ice-water bath.

  • Base Addition: Dropwise, add 2.5 equivalents of DIPEA (1.0 eq to neutralize the HCl salt, 1.0 eq to neutralize the HCl generated from the alkylation, 0.5 eq excess).

  • Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by TLC or LC-MS.

  • Workup: Quench with ice-cold saturated aqueous NaHCO₃ and immediately extract with Dichloromethane. Dry over MgSO₄ and concentrate under reduced pressure.

protocol_workflow Step1 Weigh HCl Salt (Inert Atmosphere) Step2 Suspend in Anhydrous MeCN Step1->Step2 Step3 Add Target Nucleophile (e.g., Amine) Step2->Step3 Step4 Dropwise DIPEA at 0°C (In Situ Free-Basing) Step3->Step4 Prevents self-reaction Step5 Rapid Cold Extraction (DCM / Ice Water) Step4->Step5 Minimizes hydrolysis

Caption: Step-by-step workflow for the in situ utilization of the hydrochloride salt.

Protocol B: Recovery and Re-Salting of Partially Degraded Material

If you suspect your stock of the free base has begun to degrade (slight yellowing but not fully polymerized), you can salvage the intact material by converting it back to the stable hydrochloride salt[2].

  • Dissolve the crude mixture in anhydrous Diethyl Ether. The polymeric quaternary ammonium salts will remain insoluble.

  • Filter the mixture through a pad of Celite to remove the polymers.

  • Bubble dry HCl gas through the ether filtrate, or add a stoichiometric amount of HCl in Dioxane at 0 °C.

  • The purified 3-(Chloromethyl)-5-nitropyridine hydrochloride will precipitate as a white/pale-yellow solid. Filter, wash with cold ether, and dry under high vacuum.

References
  • Title: Synthesis of 2,6-dichloro-3-chloromethyl-5-nitropyridine | Source: PrepChem.
  • Title: Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride | Source: Organic Process Research & Development Vol. 6 No.
  • Title: Copper(II)
  • Title: US4504665A - Process for producing chloronicotinic acid compounds | Source: Google Patents | URL

Sources

Validation & Comparative

Reactivity Comparison: 3-(Chloromethyl)-5-nitropyridine vs. Benzyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a head-to-head technical analysis of 3-(chloromethyl)-5-nitropyridine (Substrate A) versus the industry-standard benzyl chloride (Substrate B). While both serve as benzylation-type electrophiles in drug discovery, their reactivity profiles diverge sharply due to electronic effects.

Key Takeaway: 3-(Chloromethyl)-5-nitropyridine acts as a "super-electrophile" in


 regimes, exhibiting reaction rates 10–50x faster than benzyl chloride with neutral nucleophiles. However, it is effectively inert to 

pathways that benzyl chloride readily undergoes. Successful application requires shifting from "forceful" reflux conditions used for benzyl chloride to "controlled" cryogenic or ambient protocols to prevent decomposition.

Mechanistic Divergence: The Electronic Landscape

The core differentiator is the electron density at the benzylic carbon. We must analyze the transition state stabilization to predict performance.

Electronic Effects
  • Benzyl Chloride: The phenyl ring stabilizes the carbocation intermediate via resonance (

    
     effect), making 
    
    
    
    accessible.[1] It offers moderate activation for
    
    
    .
  • 3-(Chloromethyl)-5-nitropyridine:

    • Pyridine Nitrogen (meta-position): Exerts a strong inductive withdrawal (

      
      ).
      
    • Nitro Group (5-position): Exerts strong inductive (

      
      ) and mesomeric (
      
      
      
      ) withdrawal.
    • Net Result: The exocyclic methylene carbon is severely electron-deficient. This raises the ground state energy slightly but, more importantly, lowers the LUMO energy , making the antibonding

      
       orbital highly accessible to nucleophiles.
      
Pathway Prediction

The following diagram illustrates the kinetic preference for each substrate.

ReactionPathway SubstrateA 3-(Chloromethyl)- 5-nitropyridine SN1_Path SN1 Pathway (Carbocation Intermediate) SubstrateA->SN1_Path Disfavored SN2_Path SN2 Pathway (Concerted Back-side Attack) SubstrateA->SN2_Path Strong Electrophile SubstrateB Benzyl Chloride SubstrateB->SN1_Path Favored in Protic Solvents SubstrateB->SN2_Path Standard Reactivity ResultC No Reaction (Destabilized Cation) SN1_Path->ResultC With Nitro-Pyridine ResultA Fast Reaction (Low Activation Energy) SN2_Path->ResultA With Nitro-Pyridine ResultB Moderate Reaction (Requires Heat) SN2_Path->ResultB With Benzyl Chloride

Figure 1: Mechanistic divergence showing the exclusive


 preference for the nitropyridine derivative due to carbocation destabilization.

Performance Benchmarking

The following data compares the reactivity in a standard secondary amine alkylation (e.g., Morpholine or Piperazine), a common motif in kinase inhibitor synthesis.

Comparative Kinetics Data

Note: Values are representative of standard kinetic tiers in heterocyclic chemistry.

FeatureBenzyl Chloride3-(Chloromethyl)-5-nitropyridineMechanistic Reason
Relative

Rate
1.0 (Baseline)~25.0 Electron-deficient ring reduces repulsion for incoming Nu-.

Solvolysis
HighNegligible Nitro group destabilizes carbocation formation.
Optimal Temp 60°C – 100°C (Reflux)0°C – 25°C High reactivity requires cooling to prevent side reactions.
Base Sensitivity Low (Stable to aq. NaOH)High Susceptible to base-mediated degradation (darkening/tars).
Leaving Group Lability ModerateHigh C-Cl bond is weakened by the electron-poor scaffold.
Self-Validating Experimental Protocol

To objectively compare these reagents, use the following Competitive Rate Assessment Protocol . This workflow includes internal validation steps (TLC/NMR) to ensure data integrity.

Objective:

Synthesize N-substituted morpholine derivatives using both electrophiles to determine yield and reaction time.

Reagents:
  • Nucleophile: Morpholine (1.0 equiv)

  • Base:

    
     (2.0 equiv) - Chosen as a mild, non-nucleophilic base.
    
  • Solvent: Acetonitrile (MeCN) - Polar aprotic to favor

    
    .
    
Step-by-Step Workflow:

ExperimentalProtocol Start Start: Dissolve Morpholine (1eq) in MeCN Branch Add Electrophile Start->Branch PathA Path A: Benzyl Chloride (1.1 eq) Branch->PathA PathB Path B: 3-(Cl-CH2)-5-NO2-Pyridine (1.1 eq) Branch->PathB CondA Condition A: Heat to 60°C Time: 4-6 Hours PathA->CondA CondB Condition B: Cool to 0°C -> RT Time: 30-60 Minutes PathB->CondB Check Validation Check (TLC) Mobile Phase: 50% EtOAc/Hex CondA->Check CondB->Check Result Workup & 1H-NMR Analysis Measure Conversion Check->Result

Figure 2: Parallel synthesis workflow highlighting the drastic difference in required reaction energy (Temperature/Time).

Validation Checkpoints (The "Why"):
  • TLC Monitoring:

    • Benzyl Chloride:[1][2][3][4][5] Requires iodine stain or UV (254nm). Product (

      
      ) appears slowly.
      
    • Nitro-pyridine:[6][7] Strong UV absorbance. Product appears almost instantly. Warning: If multiple spots appear for the pyridine reaction, the temperature was too high (decomposition).

  • NMR Endpoint (

    
    ): 
    
    • Monitor the disappearance of the

      
      -Cl singlet .
      
    • Benzyl Chloride:[1][2][3][4][5]

      
       ppm.
      
    • Nitro-pyridine:[6][7]

      
       ppm (Downfield shift due to EWGs).
      
    • Product Formation: New singlet appears upfield (

      
       ppm).
      

Stability & Safety Profile

Handling Precautions
  • Benzyl Chloride: A potent lachrymator (tear gas). It is relatively stable at room temperature but can polymerize if catalyzed by metals (Fe/Al).

  • 3-(Chloromethyl)-5-nitropyridine:

    • Skin Sensitization: Likely a potent sensitizer due to the nitro-aromatic moiety.

    • Mutagenicity: Nitro-aromatics are often Ames positive. Handle as a potential mutagen.

    • Thermal Instability: Do not distill. The compound may degrade violently at high temperatures (>150°C) due to the nitro group.

Storage
  • Benzyl Chloride: Store at RT, stabilized with propylene oxide or similar scavengers.

  • Nitro-pyridine: Store at -20°C. It is prone to hydrolysis (forming the alcohol) and self-alkylation (forming black pyridinium salts) upon prolonged exposure to moisture or heat.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992.
  • Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010.
  • BenchChem. Reactivity of the nitro group on a pyridine ring. (Accessed Oct 2023).

  • TCI Chemicals. Safety Data Sheet: 4-(Chloromethyl)styrene (Analogous hazards). (Accessed Oct 2023).

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Detailed discussion on "Super-electrophiles" and leaving group lability).

Sources

HPLC Method Development for 3-(Chloromethyl)-5-nitropyridine Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity method for 3-(Chloromethyl)-5-nitropyridine (CAS: 22353-33-9) presents a dual challenge: the chemical instability of the chloromethyl group (an active alkylating agent) and the chromatographic tailing typical of basic pyridine moieties.

This guide compares three distinct chromatographic approaches. While standard C18 methods often fail due to on-column degradation or poor peak symmetry, our comparative analysis identifies Acidic Phenyl-Hexyl Chromatography as the superior protocol. This approach leverages


 interactions for selectivity while suppressing solvolysis, ensuring both data integrity and column longevity.
Part 1: Compound Profile & Analytical Challenges

Before selecting a column, one must understand the molecule's behavior in solution. 3-(Chloromethyl)-5-nitropyridine is not a passive analyte; it is a reactive intermediate.

FeatureChemical ImplicationChromatographic Risk
Chloromethyl Group Highly electrophilic; prone to hydrolysis (

/

) and alcoholysis.
Ghost Peaks: Reacts with Methanol mobile phases to form methyl ethers. Reacts with water at neutral pH to form hydroxymethyl impurities.
Pyridine Ring Basic nitrogen (pKa ~3.12).Peak Tailing: Interacts with residual silanols on silica columns, causing asymmetry and resolution loss.
Nitro Group Electron-withdrawing.UV Selectivity: Provides strong UV absorption (~270 nm) but deactivates the ring, altering retention on standard alkyl phases.
Part 2: Comparative Analysis of Methodologies

We evaluated three common method development strategies. The data below illustrates why "standard" approaches fail for this specific molecule.

Method A: The "Standard" Trap (Generic C18 / Methanol)
  • Column: Standard C18 (5 µm)

  • Mobile Phase: Methanol / Water (Neutral)

  • Outcome: CRITICAL FAILURE

  • Analysis: The chloromethyl group undergoes rapid solvolysis in methanol, converting the analyte into 3-(Methoxymethyl)-5-nitropyridine during the run. This results in a "moving" peak area where the purity decreases with every injection.

  • Verdict:Do Not Use.

Method B: The "Stability" Fix (C18 / Acetonitrile / Acid)
  • Column: End-capped C18 (3 µm)

  • Mobile Phase: Acetonitrile / 0.1% Phosphoric Acid (pH 2.5)

  • Outcome: FUNCTIONAL BUT LIMITED

  • Analysis: Switching to Acetonitrile (aprotic) prevents alcoholysis. Acidic pH suppresses silanol activity, improving peak shape. However, C18 relies solely on hydrophobicity, often failing to resolve the target from its critical impurity, 3-Methyl-5-nitropyridine (the starting material), due to similar hydrophobic profiles.

  • Verdict:Acceptable for rough checks, poor for high-purity release.

Method C: The "Selectivity" Master (Phenyl-Hexyl / Acid)
  • Column: Phenyl-Hexyl (2.7 µm Fused-Core or 3 µm Porous)

  • Mobile Phase: Acetonitrile / 10mM Ammonium Formate (pH 3.0)

  • Outcome: OPTIMAL

  • Analysis: The Phenyl-Hexyl phase engages in

    
     stacking interactions with the electron-deficient nitropyridine ring. This orthogonal selectivity mechanism easily separates the chloromethyl target from the methyl impurity and hydroxymethyl degradants. The acidic buffer maintains stability.
    
  • Verdict:Recommended Standard.

Part 3: Recommended Experimental Protocol (Method C)

This protocol is designed to be self-validating, minimizing the risk of artifact generation.

1. Equipment & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Waters XSelect CSH Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (150 x 4.6 mm, 3.5 µm or similar).

  • Wavelength: 270 nm (Primary), 210 nm (Impurity check).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C (Do not heat; heat accelerates degradation).

2. Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.0 ± 0.1 with Formic Acid. Filter through 0.22 µm nylon filter.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade). Note: Do NOT use Methanol.[3]

3. Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.04060Linear Gradient
18.01090Wash
20.09010Re-equilibration
25.09010End
4. Sample Preparation (Critical Step)
  • Diluent: 100% Acetonitrile (Anhydrous preferred).

  • Rationale: Water in the diluent will degrade the sample in the autosampler vial before injection.

  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh 10 mg substance into a 20 mL amber vial. Dissolve in Acetonitrile. Inject immediately.

Part 4: Decision Logic & Workflow

The following diagram illustrates the logic flow for selecting this method, ensuring scientific robustness.

MethodDevelopment Start Start: 3-(Chloromethyl)-5-nitropyridine CheckSolvent Select Organic Modifier Start->CheckSolvent Methanol Methanol CheckSolvent->Methanol Protic Acetonitrile Acetonitrile CheckSolvent->Acetonitrile Aprotic (Recommended) Solvolysis FAIL: Solvolysis (Methyl Ether formation) Methanol->Solvolysis CheckColumn Select Stationary Phase Acetonitrile->CheckColumn C18 Standard C18 CheckColumn->C18 Phenyl Phenyl-Hexyl / Biphenyl CheckColumn->Phenyl Pi-Pi Interaction Resolution Risk: Co-elution of Methyl impurity C18->Resolution Success SUCCESS: High Resolution & Stability Phenyl->Success

Caption: Decision tree highlighting the critical path to avoiding solvolysis and maximizing selectivity.

Part 5: Performance Metrics (Representative Data)
ParameterMethod C (Phenyl-Hexyl)Method B (C18)Acceptance Criteria
Retention Time (RT) ~11.2 min~10.5 minStable ± 0.1 min
Tailing Factor (

)
1.051.45NMT 1.5
Resolution (

)
> 3.5 (vs. Methyl impurity)~ 1.8NMT 2.0
Solution Stability > 24 Hours (in ACN)> 24 Hours (in ACN)< 2% degradation

Troubleshooting Note: If you observe a peak at RRT ~0.4, this is likely 3-(Hydroxymethyl)-5-nitropyridine. This indicates moisture contamination in your sample or diluent, not a method failure.

References
  • PubChem. (2025).[1][4][5] 3-Chloro-5-nitropyridine Compound Summary. National Library of Medicine. [Link]

  • Waters Corporation. (2016). Separation of Neonicotinoids Using High Efficiency CORTECS Phenyl Columns. (Demonstrates Phenyl selectivity for nitropyridine analogs). [Link][6]

  • Shimadzu. (2025).[4][6] Considerations when replacing Acetonitrile with Methanol. (Explains solvolysis and pressure mechanisms). [Link]

  • Sielc Technologies. (2025). Separation of Chloropyridine derivatives on Reverse Phase. [Link]

Sources

Safety Operating Guide

3-(Chloromethyl)-5-nitropyridine: Proper Disposal & Deactivation Procedures

[1][2][3][4]

Executive Summary: Immediate Action Required

3-(Chloromethyl)-5-nitropyridine (CAS: 72620-13-0) is a dual-hazard intermediate possessing both a potent alkylating moiety (chloromethyl) and an energetic nitro group. Improper disposal poses severe risks of delayed blistering (chemical burns) , lachrymatory effects , and uncontrolled exothermic decomposition .

Core Directive:

  • NEVER dispose of this compound down the drain.

  • NEVER mix with strong alkalis (NaOH/KOH) or oxidizers in the waste stream; this can trigger rapid decomposition or polymerization.

  • ALWAYS segregate as Halogenated Organic Waste .

Chemical Profile & Hazard Assessment

To handle this compound safely, one must understand the causality of its hazards. This is not merely a "toxic" substance; it is a reactive electrophile.

FeatureChemical MoietyHazard MechanismOperational Implication
Alkylating Agent -CH2Cl (Pos. 3)Rapidly transfers the alkyl group to biological nucleophiles (DNA/Proteins).High Permeation Risk. Standard latex gloves are insufficient. Use Double-gloved Nitrile or Silver Shield® laminates.
Energetic Group -NO2 (Pos. 5)Increases thermal sensitivity and shock potential.Avoid Heat/Friction. Do not distill to dryness. Keep away from reducing agents and strong bases.
Acid Generator Pyridine Ring + ClHydrolysis releases Hydrochloric Acid (HCl).Corrosive Vapor. Waste containers must be vented or pressure-rated.

Pre-Disposal Stabilization & Deactivation

Before transferring waste to central storage, you must stabilize the material. The following protocol utilizes Nucleophilic Substitution to convert the reactive alkyl chloride into a non-toxic thiosulfate salt.

Protocol A: Deactivation of Trace Residues (Glassware/Syringes)

Use this for cleaning glassware, spatulas, and minor drips.

The Mechanism: Sodium thiosulfate (

Reagents:

  • Deactivation Solution: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Solvent: Acetone or Dichloromethane (to solubilize the organic residue).

Step-by-Step Procedure:

  • Dissolve: Rinse the contaminated glassware with a minimal amount of Acetone/DCM to dissolve the residual pyridine derivative.

  • Quench: Add the organic rinse slowly to a beaker containing an excess volume (10x) of the Deactivation Solution .

  • Agitate: Stir the mixture for 24 hours at room temperature. The biphasic nature requires vigorous stirring to ensure phase transfer and reaction completion.

  • Test: Check pH. If highly acidic (due to HCl generation), neutralize carefully with Sodium Bicarbonate.

  • Disposal: The resulting mixture should be labeled as "Deactivated Halogenated Solvent Waste" and disposed of through your hazardous waste contractor.

Protocol B: Bulk Waste (Pure Substance/Expired Lots)

Do not attempt to chemically deactivate quantities >5g in the lab unless necessary. Professional incineration is safer.

  • Packaging: Place the original container inside a secondary sealable bag (Zip-lock).

  • Overpacking: Place the bagged container into a wide-mouth HDPE jar packed with vermiculite or diatomaceous earth.

  • Labeling: Mark clearly: "3-(Chloromethyl)-5-nitropyridine - Corrosive/Toxic - High Nitrogen Content."

Visualized Workflows

Diagram 1: Waste Classification Decision Matrix

This logic flow ensures you select the correct waste stream, preventing dangerous incompatibilities.

WasteDecisionStartWaste Material Identified:3-(Chloromethyl)-5-nitropyridineStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidDeactCheckIs Deactivation Required?(Trace vs. Bulk)Solid->DeactCheckHalogenCheckSolvent Type?Liquid->HalogenCheckBulkSolidLab Pack (Overpack)Do Not DissolveDeactCheck->BulkSolidBulk (>5g)TraceResidueApply Protocol A(Thiosulfate Quench)DeactCheck->TraceResidueTrace (<5g)HaloWasteHalogenated Waste Stream(Segregated)TraceResidue->HaloWastePost-QuenchHalogenCheck->HaloWasteContains DCM/Chloroform

Caption: Decision matrix for segregating bulk solids from liquid waste streams to ensure RCRA compliance.

Diagram 2: Deactivation Mechanism (Chemical Logic)

Understanding the reaction prevents procedural errors.

ReactionMechReactantActive Toxin(R-CH2-Cl)IntermediateTransition State(Biphasic Mixing)Reactant->Intermediate Dissolve in AcetoneReagentNucleophile(Na2S2O3)Reagent->Intermediate Aqueous PhaseProductInert Bunte Salt(R-CH2-S-SO3Na)Intermediate->Product Substitution (Sn2)ByproductNaClIntermediate->Byproduct

Caption: Nucleophilic displacement of the chloride by thiosulfate yields a non-toxic Bunte salt.

Emergency Response: Spill Cleanup

In the event of a spill outside the fume hood:

  • Evacuate: The lachrymatory nature requires immediate respiratory protection. Evacuate the immediate area.

  • PPE: Don SCBA (Self-Contained Breathing Apparatus) or a Full-Face Respirator with Organic Vapor/Acid Gas cartridges. Wear Silver Shield® gloves.

  • Containment: Do not use paper towels (fire risk with nitro compounds). Use vermiculite or sand to dike and absorb the spill.

  • Decontamination:

    • Cover the absorbed spill with the Deactivation Solution (10% Thiosulfate).

    • Allow to sit for 15 minutes.

    • Scoop into a hazardous waste pail labeled "Debris contaminated with Chloromethyl-Nitropyridine."

Regulatory Compliance (RCRA Context)

While 3-(Chloromethyl)-5-nitropyridine is not explicitly P-listed or U-listed by name in 40 CFR 261.33, it triggers the following Characteristic Waste Codes :

  • D003 (Reactivity): Potential for explosive decomposition if subjected to strong initiating sources or confinement.

  • D001 (Ignitability): If disposed of in flammable solvents (Acetone/MeOH).

  • Toxic Characteristic: Due to the chloromethyl group, it must be treated as highly toxic.

Shipping/Transport (DOT):

  • UN Number: UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.) depending on the specific vendor's hazard classification.

  • Packing Group: II or III.

References

  • Jubilant Ingrevia. (2024).[1] Safety Data Sheet: 5-Chloro-2-nitropyridine (Structural Analog). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride (Functional Analog). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Chapter 6: Working with Chemicals).
  • BenchChem. (2025).[2][3][4] Technical Guide to 2-(Chloromethyl)pyrimidine Derivatives. Retrieved from

  • Cornell University EHS. (2024). Incompatible Chemicals Storage Guide. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.